Product packaging for 2-(2-Methylphenoxy)acetic acid(Cat. No.:CAS No. 1878-49-5)

2-(2-Methylphenoxy)acetic acid

Cat. No.: B155009
CAS No.: 1878-49-5
M. Wt: 166.17 g/mol
InChI Key: QJVXBRUGKLCUMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetic acid is a key chemical intermediate prized for its structural utility in organic synthesis and drug discovery campaigns. Its phenoxyacetic acid core serves as a foundational scaffold for constructing more complex molecules with potential therapeutic value. This compound is structurally analogous to the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), a known synthetic auxin that mimics plant growth hormones . This class of compounds induces uncontrolled growth in susceptible plants, primarily through its action as an auxin mimic, leading to disruptions in normal growth processes . In a pharmaceutical context, this versatile scaffold is incorporated into a wide range of drug candidates, facilitating the exploration of new molecular entities . Its well-defined chemical structure allows for targeted modifications, making it a valuable building block for medicinal chemists working across multiple therapeutic areas. The compound's carboxylic acid group enables further chemical derivatization and also allows it to form complexes with metal ions, which can influence the bioavailability of those metals and opens additional avenues for research in various chemical applications . This compound is supplied for research and further manufacturing use only, strictly as a tool for chemical synthesis and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B155009 2-(2-Methylphenoxy)acetic acid CAS No. 1878-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)acetic acid
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InChI

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
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InChI Key

QJVXBRUGKLCUMY-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID9041441
Record name (2-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
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CAS No.

1878-49-5, 67649-70-1
Record name (2-Methylphenoxy)acetic acid
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Record name 2-(2-Methylphenoxy)acetic acid
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Record name Acetic acid, 2-(methylphenoxy)-
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Record name o-tolyloxyacetic acid
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Record name 2-(2-METHYLPHENOXY)ACETIC ACID
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Foundational & Exploratory

synthesis of 2-(2-Methylphenoxy)acetic acid from 2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-methylphenoxy)acetic acid from 2-methylphenol, a process of significant interest in the development of herbicides and other biologically active compounds. This document provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and key analytical data.

Introduction

This compound, also known as o-cresoxyacetic acid, belongs to the family of aryloxyalkanoic acids. This class of compounds has garnered considerable attention due to their biological activities, most notably as synthetic auxins used for plant growth regulation. The synthesis of this compound from 2-methylphenol (o-cresol) is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This guide will provide researchers and professionals in drug development with the necessary technical details to successfully synthesize and characterize this target molecule.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from 2-methylphenol proceeds via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The overall reaction is as follows:

Step 1: Deprotonation of 2-methylphenol In the first step, 2-methylphenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group. This results in the formation of the sodium or potassium salt of 2-methylphenoxide, which is a potent nucleophile.

Step 2: Nucleophilic attack The 2-methylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid or its corresponding salt (e.g., sodium chloroacetate). This is a classic SN2 reaction where the phenoxide ion displaces the chloride ion, forming a new carbon-oxygen bond and yielding the sodium salt of this compound.

Step 3: Acidification The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate group, leading to the precipitation of the final product, this compound, which can then be isolated and purified.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Methylphenol I1 2-Methylphenoxide R1->I1 + Base R2 Chloroacetic Acid I2 Sodium 2-(2-Methylphenoxy)acetate R2->I2 R3 Base (e.g., NaOH) I1->I2 + Chloroacetic Acid (SN2 Attack) P1 This compound I2->P1 + Acid (Protonation) A1 Acid (e.g., HCl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.

Protocol 1: Synthesis using Sodium Hydroxide and Chloroacetic Acid

This protocol is adapted from procedures described in various organic chemistry lab manuals.[1][2]

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Diethyl ether (for extraction, optional)

Procedure:

  • Preparation of the Phenoxide: In a suitable reaction flask, dissolve 2-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of 2-methylphenol to NaOH should be approximately 1:1. Stir the mixture until the 2-methylphenol is completely dissolved, forming the sodium 2-methylphenoxide solution.

  • Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid in water. Slowly add the chloroacetic acid solution to the 2-methylphenoxide solution while stirring. The molar ratio of 2-methylphenol to chloroacetic acid should be approximately 1:1.

  • Heating: Heat the reaction mixture to reflux or in a water bath at 90-100°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cooling and Acidification: After the heating period, cool the reaction mixture to room temperature. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is acidic (test with litmus paper). A white precipitate of this compound should form.

  • Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them.

Protocol 2: Synthesis using Potassium Hydroxide

This protocol is a variation using potassium hydroxide as the base.[3]

Materials:

  • 2-Methylphenol (o-cresol)

  • Potassium hydroxide (KOH)

  • 50% aqueous solution of chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve potassium hydroxide in water. Add 2-methylphenol to the flask and swirl until a homogeneous solution is formed.

  • Reaction: Fit the flask with a reflux condenser and heat the solution to a gentle boil. Add a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.

  • Reflux: After the addition is complete, continue refluxing the mixture for another 10 minutes.

  • Work-up: Transfer the hot solution to a beaker and allow it to cool to room temperature.

  • Precipitation: Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms. Monitor the pH with pH paper.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Recrystallize the crude solid from boiling water to obtain the pure this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Methylphenol in Base (NaOH or KOH) B Add Chloroacetic Acid Solution A->B C Heat Reaction Mixture (Reflux or Water Bath) B->C D Cool Reaction Mixture C->D E Acidify with HCl to Precipitate Product D->E F Isolate Crude Product (Vacuum Filtration) E->F G Recrystallize from Hot Water F->G H Collect Purified Crystals (Vacuum Filtration) G->H I Dry the Final Product H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol
Appearance White to pale cream crystals or powder[5]
Melting Point 152-158 °C[5]
155-157 °C[6][7]
154 °C[8]
136-137 °C (for p-methyl isomer)[1]

Note: The melting point for the para-isomer is included for comparison.

Table 2: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR Spectra available, detailed peak lists require consultation of spectral databases.[4][9]
¹³C NMR Spectra available, detailed peak lists require consultation of spectral databases.[4][9]
IR Spectroscopy Spectra available, characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H bonds are expected.[9][10]

For detailed peak assignments, direct consultation of the referenced spectral databases is recommended.

Table 3: Reaction Parameters and Yield
ParameterValue/ConditionReference(s)
Reactants 2-Methylphenol, Chloroacetic acid (or its salt), Base (NaOH or KOH)[1][2][3]
Solvent Water[1][2][3]
Reaction Temperature Reflux or 90-100 °C[1][3]
Reaction Time 10 - 60 minutes[1][3]
Purification Method Recrystallization from water[1][2][3]
Reported Yield Not explicitly stated in most protocols, but generally good for Williamson ether synthesis. A patent describes a method with increased condensation yield.[11]

Conclusion

The synthesis of this compound from 2-methylphenol via the Williamson ether synthesis is a well-established and efficient method. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of the key analytical data for the final product. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, enabling them to confidently approach the synthesis and characterization of this important compound.

References

The Core Mechanism of 2-(2-Methylphenoxy)acetic Acid as an Auxinic Herbicide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylphenoxy)acetic acid, also known as mecoprop (MCPP), is a selective phenoxyalkanoic acid herbicide widely employed for the post-emergence control of broadleaf weeds. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry triggers a cascade of molecular events that disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, plant death. This technical guide provides a comprehensive overview of the core mechanism of action of MCPP, detailing the molecular interactions, signaling pathways, and physiological consequences in susceptible plant species.

Molecular Mechanism of Action: A Synthetic Auxin Mimic

The primary mode of action of MCPP is the disruption of auxin homeostasis through its activity as a synthetic auxin. Unlike the tightly regulated levels of endogenous IAA, the application of MCPP leads to a persistent and overwhelming auxinic signal. This sustained signal hijacks the plant's natural auxin perception and signaling machinery, leading to a cascade of downstream effects that are ultimately lethal to the plant.

Perception and Signal Reception

The initial step in the mechanism of action of MCPP is its binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. These F-box proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. The binding of an auxin, either natural or synthetic, to the TIR1/AFB protein acts as a "molecular glue," promoting the interaction between the SCFTIR1/AFB complex and a family of transcriptional repressors called Aux/IAA proteins.

Signal Transduction Cascade

Once the MCPP-TIR1/AFB-Aux/IAA complex is formed, the SCFTIR1/AFB complex polyubiquitinates the Aux/IAA repressor protein. This ubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors is the critical event that initiates the downstream physiological responses.

Derepression of Auxin Response Factors (ARFs)

In the absence of an auxin signal, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are a class of transcription factors. This binding prevents the ARFs from activating the transcription of auxin-responsive genes. The MCPP-induced degradation of Aux/IAA proteins releases the ARFs, allowing them to bind to auxin response elements (AuxREs) in the promoters of target genes and regulate their expression.

Downstream Physiological Effects

The activation of ARFs leads to the large-scale transcription of numerous genes involved in cell growth, division, and differentiation. The uncontrolled and prolonged expression of these genes results in a range of phytotoxic effects, including:

  • Epinasty: The twisting and curling of stems and leaves due to differential growth rates.

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, tissue proliferation, and gall formation.

  • Ethylene and Abscisic Acid (ABA) Production: Auxinic herbicides can induce the biosynthesis of other plant hormones like ethylene and ABA, which contribute to senescence and stress responses.

  • Metabolic Disruption: The massive induction of gene expression places a significant metabolic burden on the plant, diverting resources from essential processes.

  • Cell Death: Ultimately, the combination of these disruptive processes leads to systemic collapse and death of the plant.

Data Presentation

Quantitative data is crucial for understanding the efficacy and selectivity of herbicides. The following tables provide a template for summarizing key quantitative data related to the mechanism of action of MCPP.

Table 1: Binding Affinity of MCPP to TIR1/AFB Receptors

ReceptorLigandKd (nM)Assay MethodReference
AtTIR1IAA17.81 ± 7.81In vitro binding assay
AtTIR1MCPPData not available
AtAFB5Picloram54.90 ± 3.84Competitive binding assay
AtAFB5MCPPData not available

Table 2: Dose-Response of MCPP on Root Growth Inhibition of Arabidopsis thaliana

MCPP Concentration (µM)Root Growth Inhibition (%)Standard Deviation
0.0115.2± 2.1
0.148.5± 3.5
185.7± 1.9
1098.9± 0.8

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from experimental measurements.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of auxinic herbicides like MCPP.

Root Growth Inhibition Assay

This bioassay is a classic method to assess the biological activity of auxinic compounds by measuring their effect on root elongation.

Materials:

  • Arabidopsis thaliana seeds (or other susceptible plant species)

  • Murashige and Skoog (MS) agar plates

  • MCPP stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile water

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in a 0.1% sterile agar solution and plate them on MS agar plates containing various concentrations of MCPP. A control plate with the solvent alone should be included.

  • Stratification: To synchronize germination, store the plates at 4°C for 2-3 days in the dark.

  • Growth: Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C).

  • Measurement: After a set period of growth (e.g., 5-7 days), scan the plates and measure the primary root length of the seedlings using image analysis software such as ImageJ.

  • Data Analysis: Calculate the average root length for each MCPP concentration and express the results as a percentage of the root growth of the control seedlings. Plot the percentage of root growth inhibition against the MCPP concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of MCPP to the TIR1/AFB auxin receptors.

Materials:

  • Purified TIR1/AFB receptor protein

  • Radiolabeled auxin (e.g., ³H-IAA) or a fluorescently labeled auxin

  • Unlabeled MCPP at various concentrations

  • Assay buffer

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, combine the purified TIR1/AFB receptor protein, a constant concentration of the labeled auxin, and varying concentrations of unlabeled MCPP in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of bound labeled auxin. For radiolabeled auxin, this can be done by separating the bound and free ligand (e.g., through filtration) and then measuring the radioactivity of the bound fraction using a scintillation counter. For fluorescently labeled auxin, the fluorescence polarization can be measured directly in the plate.

  • Data Analysis: Plot the percentage of specific binding of the labeled auxin as a function of the MCPP concentration. The IC50 value, which is the concentration of MCPP that displaces 50% of the labeled auxin, can be determined from this curve. The inhibition constant (Ki) can then be calculated from the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MCPP This compound (MCPP) TIR1_AFB TIR1/AFB Receptor (F-box protein) MCPP->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination & degradation ARF_active Active ARF ARF_inactive Inactive ARF ARF_inactive->Aux_IAA bound to AuxRE Auxin Response Element (in gene promoter) ARF_active->AuxRE binds to Gene_Expression Transcription of Auxin-Responsive Genes AuxRE->Gene_Expression activates Response Phytotoxic Effects: - Uncontrolled Growth - Epinasty - Cell Death Gene_Expression->Response leads to

Caption: Molecular mechanism of action of this compound (MCPP).

Root_Growth_Inhibition_Workflow Start Start Sterilize Surface Sterilize Seeds (e.g., Arabidopsis thaliana) Start->Sterilize Plate_Seeds Plate Sterilized Seeds on MS Agar Plates Sterilize->Plate_Seeds Prepare_Plates Prepare MS Agar Plates with varying MCPP concentrations Prepare_Plates->Plate_Seeds Stratify Stratify at 4°C (2-3 days) Plate_Seeds->Stratify Grow Incubate in Growth Chamber (5-7 days) Stratify->Grow Measure Scan Plates and Measure Primary Root Length Grow->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a root growth inhibition assay.

Conclusion

This compound is a potent herbicidal agent that effectively disrupts the auxin signaling pathway in susceptible broadleaf weeds. Its mechanism of action is a classic example of synthetic mimicry, where the herbicide hijacks a fundamental hormonal pathway to induce a lethal response. A thorough understanding of this mechanism at the molecular level is essential for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our knowledge of plant hormone biology. The experimental protocols and data presentation formats outlined in this guide provide a framework for the continued investigation of MCPP and other auxinic herbicides.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is an organic compound with applications as a plant growth regulator.[1][2] Understanding its physicochemical properties is fundamental for its formulation, environmental fate assessment, and potential development in various chemical and biological applications. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
IUPAC Name This compound[3][4]
CAS Registry Number 1878-49-5[3][4]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [3]
Appearance White to pale cream crystals or powder[4]
Melting Point 152-158 °C[4]
Boiling Point >150 °C[2]
Water Solubility Sparingly soluble in water, soluble in alkaline solutions.[2]
pKa (25°C) 3.227
LogP (calculated) 1.98

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability and environmental distribution of a compound.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. As a carboxylic acid, this compound is expected to be a weak acid.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water (or a co-solvent if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases and then left to stand for the layers to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the partition coefficient (LogP) using the shake-flask method.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-Octanol with Water exp1 Mix Stock Solution with n-Octanol and Water prep1->exp1 prep2 Saturate Water with n-Octanol prep2->exp1 prep3 Prepare Stock Solution of Compound prep3->exp1 exp2 Shake Vigorously for Equilibration exp1->exp2 exp3 Allow Phases to Separate exp2->exp3 analysis1 Sample Aqueous Phase exp3->analysis1 analysis2 Sample n-Octanol Phase exp3->analysis2 analysis3 Quantify Concentration in each Phase (e.g., HPLC) analysis1->analysis3 analysis2->analysis3 calc1 Calculate P = [Conc]octanol / [Conc]aqueous analysis3->calc1 calc2 Calculate LogP = log10(P) calc1->calc2

Caption: Workflow for LogP Determination.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Mecoprop (MCPP) in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the herbicide Mecoprop (MCPP) in soil. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of chemical compounds. This document details the physicochemical properties of MCPP, its behavior in the soil environment, including sorption and mobility, and the various abiotic and biotic degradation processes that govern its persistence.

Physicochemical Properties and Environmental Mobility of MCPP

Mecoprop, a member of the phenoxyacetic acid class of herbicides, is primarily used for the control of broadleaf weeds. Its environmental behavior is largely dictated by its chemical and physical properties. MCPP is a weak acid with a pKa of 3.78, meaning it will exist predominantly in its anionic form in most soil environments.[1] This characteristic significantly influences its mobility and sorption in soil.

Sorption and Mobility:

The sorption of MCPP to soil particles is generally low, leading to a high potential for mobility and leaching into groundwater. The primary mechanism of sorption is through interactions with soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. Lower Koc values indicate weaker sorption and greater mobility. For MCPP, reported Koc values are generally low, confirming its mobile nature in soil.[2][3][4] The mobility of MCPP can be influenced by soil properties such as organic matter content, clay content, and pH. In soils with low organic matter and clay content, the mobility of acidic herbicides like MCPP can be increased, especially with the application of fertilizers.[5]

Data Presentation: Quantitative Environmental Fate Parameters of MCPP

The following table summarizes key quantitative data related to the environmental fate of MCPP in soil, compiled from various studies. These parameters are crucial for environmental modeling and risk assessment.

ParameterValueSoil Type/ConditionsReference(s)
Half-life (DT₅₀) ~12 daysTopsoil (<30 cm depth)[6]
>84 daysSubsoil (70-80 cm depth)[6]
3 - 70 daysVaries depending on soil type, water content, temperature, and depth[4]
44 daysAgricultural soil not previously treated with MCPP[4]
Sorption Coefficient (Koc) 20 mL/gNot specified[2]
5 - 43 mL/gVarious soils[4]
5.3, 8.4, 13.3 mL/gCoarse sandy soil, sandy loam (pH 6.9), sandy loam (pH 6.7) respectively[3]
Distribution Coefficient (Kd) 0.1 - 0.2Three different soil types[3]
pKa 3.78Not applicable[1]

Degradation Pathways of MCPP in Soil

The dissipation of MCPP in the soil environment occurs through both abiotic and biotic degradation pathways. However, microbial biodegradation is considered the primary mechanism of its breakdown.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, are generally considered to be of minor importance for the overall degradation of MCPP in soil compared to microbial breakdown.[7]

  • Hydrolysis: As a phenoxyacetic acid, MCPP is relatively stable to hydrolysis under typical soil pH conditions. Significant hydrolysis is generally not observed.[7]

  • Photodegradation: Photodegradation, or the breakdown of the molecule by sunlight, can occur on the soil surface. However, its contribution to the overall dissipation of MCPP is limited as the compound can quickly leach into the soil profile, away from sunlight.[7]

Biotic Degradation

The primary route of MCPP degradation in soil is through the metabolic activity of soil microorganisms.[4][8] A diverse range of bacteria and fungi are capable of utilizing MCPP as a source of carbon and energy. The degradation process is influenced by several factors, including soil moisture, temperature, pH, organic matter content, and the presence of a microbial population adapted to the herbicide.

The initial and rate-limiting step in the aerobic biodegradation of MCPP is the cleavage of the ether bond. This reaction is catalyzed by microbial enzymes, often involving α-ketoglutarate-dependent dioxygenases encoded by genes such as tfdA. This cleavage results in the formation of 4-chloro-2-methylphenol as the primary metabolite.

The degradation of 4-chloro-2-methylphenol then proceeds through further microbial action. It is hydroxylated to form 5-chloro-3-methylcatechol . This catechol intermediate subsequently undergoes ring cleavage, leading to the formation of simpler organic acids that can be readily mineralized to carbon dioxide and water by soil microorganisms.[9]

MCPP_Degradation_Pathway MCPP Mecoprop (MCPP) Metabolite1 4-chloro-2-methylphenol MCPP->Metabolite1 Ether bond cleavage (Microbial enzymes, e.g., TfdA) Metabolite2 5-chloro-3-methylcatechol Metabolite1->Metabolite2 Hydroxylation RingCleavage Ring Cleavage Products (e.g., muconic acid derivatives) Metabolite2->RingCleavage Ortho or Meta Cleavage Mineralization CO₂ + H₂O + Cl⁻ RingCleavage->Mineralization Further Degradation

Figure 1: Biotic degradation pathway of MCPP in soil.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the environmental fate and degradation of MCPP in soil.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This protocol is designed to determine the rate and pathway of MCPP degradation in soil under aerobic laboratory conditions.[10][11][12]

Objective: To determine the aerobic degradation half-life (DT₅₀) of MCPP and identify its major transformation products in soil.

Materials:

  • Test substance: ¹⁴C-labeled MCPP (for metabolite tracking and mass balance) and non-labeled MCPP.

  • Soils: Freshly collected and sieved (<2 mm) soil from a relevant agricultural area. At least two different soil types are recommended.

  • Incubation vessels: Biometer flasks or a flow-through system equipped with traps for CO₂ and volatile organic compounds.

  • Analytical standards: MCPP and its potential metabolites (e.g., 4-chloro-2-methylphenol).

  • Solvents: Acetonitrile, methanol, water (HPLC grade), and others as required for extraction.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS/MS) and a Liquid Scintillation Counter (LSC).

Procedure:

  • Soil Preparation and Characterization: Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass. Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Pre-incubation: Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2 °C) for 7-14 days to allow the microbial community to stabilize.

  • Application of Test Substance: Apply the ¹⁴C-labeled MCPP to the soil at a concentration relevant to its agricultural use. Prepare a sufficient number of replicate samples for each sampling time point, plus control samples (without MCPP) and sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C). Pass a continuous flow of CO₂-free, humidified air through the incubation vessels.

  • Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), remove duplicate samples for analysis.

  • Analysis:

    • Traps: Analyze the contents of the CO₂ and volatile traps to quantify mineralization and volatile metabolites.

    • Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Quantification: Analyze the soil extracts by HPLC to determine the concentration of MCPP and its transformation products. The use of a mass spectrometer (MS/MS) detector is recommended for metabolite identification.[13]

    • Bound Residues: Determine the amount of non-extractable (bound) ¹⁴C-residues in the soil after extraction by combustion analysis.

  • Data Analysis: Plot the concentration of MCPP over time and fit the data to a suitable kinetic model (e.g., single first-order) to calculate the degradation rate constant (k) and the half-life (DT₅₀).

Experimental_Workflow Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OC, etc.) Soil_Collection->Soil_Characterization Pre_incubation Pre-incubation (7-14 days) Soil_Characterization->Pre_incubation Application Application of ¹⁴C-MCPP Pre_incubation->Application Incubation Incubation in the dark (Controlled Temperature & Moisture) Application->Incubation Trapping Trapping of CO₂ & Volatiles Incubation->Trapping Sampling Periodic Sampling Incubation->Sampling Analysis HPLC-MS/MS & LSC Analysis Trapping->Analysis Extraction Soil Extraction Sampling->Extraction Extraction->Analysis Data_Analysis Kinetic Modeling (DT₅₀) Analysis->Data_Analysis

Figure 2: General workflow for a soil degradation study.
Soil Extraction and Analysis of MCPP and its Metabolite 4-chloro-2-methylphenol

This protocol describes a method for the extraction and analysis of MCPP and its primary metabolite from soil samples.[6]

Objective: To quantify the concentrations of MCPP and 4-chloro-2-methylphenol in soil samples.

Materials:

  • Soil samples from the degradation study.

  • Solvents: Acetonitrile, water, formic acid, sodium hydroxide.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Analytical standards of MCPP and 4-chloro-2-methylphenol.

  • Instrumentation: HPLC-MS/MS.

Procedure:

  • Extraction:

    • Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solution (e.g., 20 mL of acetonitrile:water with 0.1% formic acid).

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to separate the soil from the supernatant.

    • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

  • Clean-up (optional, if matrix interference is high):

    • Adjust the pH of the combined extract.

    • Pass the extract through a conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent.

  • Analysis:

    • Evaporate the final extract to a small volume and reconstitute in the initial mobile phase.

    • Inject an aliquot into the HPLC-MS/MS system for quantification.

    • Use a suitable chromatographic column and mobile phase gradient to achieve separation of MCPP and 4-chloro-2-methylphenol.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

Conclusion

The environmental fate of MCPP in soil is a complex interplay of its physicochemical properties and the prevailing environmental conditions. While its high mobility poses a risk of groundwater contamination, its degradation, primarily through microbial pathways, mitigates this risk. Understanding the rates and pathways of MCPP degradation is essential for accurate environmental risk assessment and the development of sustainable agricultural practices. The experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to further investigate the environmental behavior of MCPP and other similar compounds.

References

Toxicological Profile of 2-(2-Methylphenoxy)acetic Acid in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-(2-Methylphenoxy)acetic acid (MCPA) in non-target organisms. MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds.[1] While effective in its agricultural applications, concerns regarding its impact on organisms not intended to be targeted necessitate a thorough understanding of its ecotoxicology. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes pertinent biological pathways and workflows to support researchers, scientists, and drug development professionals in assessing the environmental risks associated with MCPA. The information presented is compiled from a range of scientific studies and regulatory documents.

Introduction

This compound, commonly known as MCPA, is a systemic herbicide that functions as a synthetic auxin, mimicking the natural plant growth hormone.[1] This mode of action leads to uncontrolled growth and subsequent death in susceptible broadleaf plants.[1] MCPA is formulated as acids, salts, and esters and is frequently used in agriculture on cereal crops and grasslands.[2][3] Due to its use pattern, MCPA can enter the environment through spray drift, runoff, and leaching, potentially exposing a wide array of non-target terrestrial and aquatic organisms to its effects.[2] Understanding the toxicological impact on these organisms is crucial for a comprehensive environmental risk assessment.

Toxicological Data on Non-Target Organisms

The toxicity of MCPA to non-target organisms varies significantly depending on the species, life stage, and the specific formulation of the herbicide.[2][4] The following tables summarize the quantitative toxicity data available in the literature.

Aquatic Organisms

MCPA exhibits a wide range of toxicity to fish, with reported 96-hour LC50 values for rainbow trout (Oncorhynchus mykiss) spanning from 3.6 to 748 mg/L, influenced by the life stage and MCPA formulation.[2]

Table 1: Acute and Chronic Toxicity of MCPA to Fish

SpeciesFormulationEndpointValue (mg/L)Exposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)Various96-h LC503.6 - 74896 hours[2]
Rainbow Trout (Oncorhynchus mykiss)Not Specified96-h LC50>10096 hours[5]
Brown Trout (Salmo trutta)MCPAMortality100-[2]
Brown Trout (Salmo trutta)MCPAGrowth Inhibition50-[2]
Carp (Cyprinus carpio)Not Specified48-h LOEC1048 hours[2]
White Aspe (Leucaspius delineatus)Not Specified48-h LOEC10048 hours[2]

MCPA is generally considered to have low to moderate toxicity to aquatic invertebrates.

Table 2: Acute and Chronic Toxicity of MCPA to Aquatic Invertebrates

SpeciesFormulationEndpointValue (mg/L)Exposure DurationReference
Daphnia magnaMCPA DMA salt48-h EC50>10048 hours[5]
Daphnia magnaMCPA EHE48-h EC500.1848 hours[6]
Daphnia magnaMCPA DMA salt21-day NOEC (reproduction)1121 days[6]
Daphnia magnaMCPA DMA salt21-day LOEC (reproduction)2221 days[6]
Pink Shrimp (Penaeus duorarum)Not Specified96-h EC50>1.096 hours[2]

MCPA is particularly toxic to aquatic plants and algae, which is consistent with its herbicidal mode of action.

Table 3: Toxicity of MCPA to Algae and Aquatic Plants

SpeciesFormulationEndpointValue (mg/L)Exposure DurationReference
Duckweed (Lemna gibba)MCPA acid14-d EC50 (frond density)0.1714 days[2]
Duckweed (Lemna gibba)MCPA 2-EHE14-d EC50 (frond density)0.1314 days[2]
Duckweed (Lemna gibba)MCPA DMA salt14-d EC50 (frond density)0.2514 days[2]
Green Algae (Selenastrum capricornutum)MCPA acid5-d NOEC0.0095 days[2]
Green Algae (Selenastrum capricornutum)MCPA acid5-d LOEC0.0265 days[2]
Diatom (Navicula pelliculosa)MCPA acid5-d NOEC0.0095 days[2]
Diatom (Navicula pelliculosa)MCPA acid5-d LOEC0.0265 days[2]
Marine Diatom (Skeletonema costatum)MCPA acid5-d LOEC0.0425 days[2]
Marine Diatom (Skeletonema costatum)MCPA acid5-d EC500.35 days[2]
Terrestrial Organisms

MCPA is considered moderately toxic to birds.

Table 4: Acute Toxicity of MCPA to Birds

SpeciesEndpointValue (mg/kg bw)Reference
Bobwhite Quail (Colinus virginianus)LD50377[7]

MCPA is generally considered to be of low toxicity to bees.

Table 5: Acute Toxicity of MCPA to Terrestrial Invertebrates

SpeciesEndpointValueReference
Honeybee (Apis mellifera)Oral LD50104 µ g/bee [7]

MCPA can impact soil microbial communities, with studies showing both inhibitory and, in some cases, stimulatory effects on microbial activity. The presence of MCPA can cause a stress reaction in the microbial community.[8][9] In some instances, the application of MCPA has been shown to decrease enzymatic activities and the ergosterol content in soil, which is an indicator of fungal biomass.[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in either a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges. A 12 to 16-hour photoperiod is typically used.

  • Procedure: A limit test is often performed first at 100 mg/L to determine if a full dose-response study is necessary. For the definitive test, fish are exposed to at least five concentrations in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 is calculated at each observation time using appropriate statistical methods, such as probit analysis.

This test assesses the acute toxicity of a substance to daphnids, with the endpoint being immobilization.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Test Conditions: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours. The test is conducted in the dark at a constant temperature.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

This test evaluates the effect of a substance on the growth of freshwater algae.[11][12]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[11]

  • Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and constant temperature for 72 hours.[11][12]

  • Procedure: Algal cultures are exposed to at least five concentrations of the test substance. Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or fluorometry.[12]

  • Data Analysis: The EC50 for growth rate inhibition and yield reduction is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[12]

Terrestrial Toxicity Testing

This test determines the acute oral toxicity of a substance to birds.

  • Test Organism: Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix japonica) are commonly used.

  • Procedure: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test birds) is calculated.

This test assesses the effects of a substance on the emergence and growth of terrestrial plants.

  • Test Organism: A range of crop and non-crop species are typically tested.

  • Procedure: Seeds are planted in soil treated with the test substance at various concentrations. The number of emerged seedlings is recorded, and after 14 to 21 days, various growth parameters such as shoot height and dry weight are measured.

  • Data Analysis: The EC50 for emergence and growth inhibition is determined.

This test evaluates the effect of a substance on the nitrogen transformation activity of soil microorganisms.

  • Procedure: Soil samples are treated with the test substance. The rate of nitrification (the conversion of ammonia to nitrate) is measured over a period of 28 days.

  • Data Analysis: The effect of the test substance on the rate of nitrogen transformation is compared to a control, and the concentrations causing a certain percentage of inhibition (e.g., 25% or 50%) are determined.

Signaling Pathways and Mechanisms of Toxicity

Primary Mode of Action in Plants

The primary mechanism of action of MCPA in target plants is the disruption of normal hormonal regulation.

G MCPA MCPA (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Auxin_Receptor Binds to SCFTIR1_AFB SCF(TIR1/AFB) Complex Auxin_Receptor->SCFTIR1_AFB Promotes interaction with Aux_IAA Aux/IAA Repressor Proteins SCFTIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Auxin_Response_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Auxin signaling pathway disruption by MCPA in susceptible plants.

MCPA mimics the plant hormone auxin, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division, elongation, and differentiation, ultimately causing the death of the plant.[1]

Mechanisms of Toxicity in Non-Target Animals

The precise signaling pathways affected by MCPA in non-target animals are not as well-defined as in plants. However, studies suggest several potential mechanisms of toxicity.

Exposure to MCPA has been shown to induce oxidative stress in fish. This involves the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

G MCPA_Exposure MCPA Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction MCPA_Exposure->Mitochondrial_Dysfunction Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH) MCPA_Exposure->Antioxidant_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Depletion->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage and Apoptosis Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Proposed pathway of MCPA-induced oxidative stress in fish.

Evidence of neurotoxicity has been observed in rats exposed to MCPA, indicated by various clinical signs.[13] The underlying signaling pathways for this are not fully elucidated but may involve interference with neurotransmitter systems or neuronal cell function.

Effects on Soil Microbial Communities

MCPA can alter the structure and function of soil microbial communities. The introduction of MCPA can lead to a stress response and changes in the abundance of different microbial groups.

G MCPA_Application MCPA Application to Soil Microbial_Stress Initial Microbial Stress (Increased Metabolic Quotient) MCPA_Application->Microbial_Stress Community_Shift Shift in Microbial Community Structure Microbial_Stress->Community_Shift Functional_Changes Changes in Microbial Functions Community_Shift->Functional_Changes Degradation Biodegradation of MCPA Community_Shift->Degradation Selection for MCPA-degrading microbes Enzyme_Activity Altered Soil Enzyme Activities Functional_Changes->Enzyme_Activity Nutrient_Cycling Impact on Nutrient Cycling (e.g., N-transformation) Functional_Changes->Nutrient_Cycling

Caption: Logical workflow of MCPA's impact on soil microbial communities.

Conclusion

The toxicological profile of this compound in non-target organisms is multifaceted. While its primary mode of action as a synthetic auxin effectively controls broadleaf weeds, this same mechanism contributes to its toxicity in non-target aquatic and terrestrial plants. For non-target fauna, the toxicity varies, with evidence pointing towards mechanisms such as oxidative stress. The impact on soil microbial communities is complex, influencing both their structure and function. This technical guide provides a foundational understanding of the ecotoxicology of MCPA, highlighting the need for continued research to fully elucidate the specific signaling pathways affected in non-target animals and microorganisms and to refine environmental risk assessments.

References

discovery and development of phenoxy herbicides for weed control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Phenoxy Herbicides

Introduction

The discovery of phenoxy herbicides in the 1940s marked a pivotal moment in agricultural science, launching the era of selective chemical weed control and profoundly increasing crop yields worldwide.[1][2] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxin, leading to uncontrolled and lethal growth in susceptible broadleaf plants while leaving grass crops relatively unharmed.[3][4][5] The first and most prominent examples, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), revolutionized agriculture by providing an effective and economical means of managing weed competition.[3][5][6][7] This guide provides a technical overview of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols related to the development of these crucial agricultural tools.

Discovery and Historical Context

The development of phenoxy herbicides was the result of parallel research efforts in the United Kingdom and the United States during World War II.[1][2][6][8] Researchers investigating plant growth regulators discovered that at high concentrations, synthetic analogues of the natural auxin indole-3-acetic acid (IAA) could induce phytotoxicity.[6]

Key research groups included:

  • William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK, who found that high concentrations of IAA could kill broadleaf plants and subsequently synthesized MCPA.[6][9]

  • Philip S. Nutman and associates at Rothamsted Research, also in the UK.[1][2][6]

  • Franklin D. Jones and associates at the American Chemical Paint Company.[1][2][6]

  • Ezra Kraus and John W. Mitchell at the University of Chicago and the USDA.[1][2][6]

Due to wartime secrecy, the typical processes of patenting and publication were not followed, leading to a complex history of discovery.[1][2][8] However, it is recognized that these independent groups all contributed to the foundational discovery. 2,4-D was first commercially introduced in 1945 as the herbicide "Weedone" and its widespread adoption heralded a new age of agricultural productivity.[6]

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides function by mimicking the natural plant hormone auxin (IAA).[3][4][10] They are absorbed through the leaves and roots and translocate within the plant to meristematic tissues, where they disrupt normal hormonal balance.[5][10] This leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, stem twisting (epinasty), and ultimately, plant death.[4][11]

The Auxin Signaling Pathway

The herbicidal action is initiated at the molecular level by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families:

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[12][13]

  • Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[12][13]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, regulating their expression.[12]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[12] When natural auxin or a synthetic auxin like 2,4-D is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor simultaneously.[12][14] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[14][15] The degradation of the Aux/IAA repressor frees the ARF to activate the transcription of genes that lead to the uncontrolled growth characteristic of phenoxy herbicide phytotoxicity.[12]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin: Gene Repression cluster_high_auxin High Auxin (or Phenoxy Herbicide): Gene Activation ARF_low ARF DNA_low Auxin Response Element (DNA) ARF_low->DNA_low binds Gene_Off Gene Expression OFF ARF_low->Gene_Off leads to AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low binds to & represses Auxin Auxin / Phenoxy Herbicide TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 binds as 'molecular glue' AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high targets AuxIAA_high->TIR1 with Degradation Ubiquitination & 26S Proteasome Degradation AuxIAA_high->Degradation ARF_high ARF DNA_high Auxin Response Element (DNA) ARF_high->DNA_high binds Gene_On Uncontrolled Growth & Gene Expression ON DNA_high->Gene_On activates

Figure 1. Simplified diagram of the auxin signaling pathway.

Structure-Activity Relationships and Key Compounds

The herbicidal efficacy of phenoxy compounds is highly dependent on their chemical structure.[16] The core structure consists of a phenyl ring linked to a carboxylic acid through an ether bond.[3] Substitutions on the aromatic ring and modifications to the carboxylic acid side chain significantly alter the activity.

Key Chemical Structures
Common NameChemical NameMolecular FormulaKey Structural Features
2,4-D (2,4-dichlorophenoxy)acetic acidC₈H₆Cl₂O₃Chlorine atoms at positions 2 and 4 of the phenyl ring.[7]
MCPA (4-chloro-2-methylphenoxy)acetic acidC₉H₉ClO₃A chlorine atom at position 4 and a methyl group at position 2.[7][9]
2,4,5-T (2,4,5-trichlorophenoxy)acetic acidC₈H₅Cl₃O₃Chlorine atoms at positions 2, 4, and 5. Production largely ceased due to dioxin contamination.[3][7]
Dichlorprop 2-(2,4-dichlorophenoxy)propionic acidC₉H₈Cl₂O₃An extra methyl group on the acid side chain, creating a chiral center. The (2R)-isomer is biologically active.[3][7]
Mecoprop 2-(4-chloro-2-methylphenoxy)propionic acidC₁₀H₁₁ClO₃Similar to MCPA but with a chiral propionic acid side chain.[3]

Table 1: Chemical structures and features of prominent phenoxy herbicides.

The addition of chlorine or methyl groups to the phenyl ring influences the molecule's stability and its binding affinity to the auxin receptor complex. The carboxylic acid group is essential for activity, and converting it to an ester or a salt can change the formulation's properties, such as solubility and volatility, while retaining herbicidal action after being metabolized back to the parent acid in the plant.[3][10]

SAR_Logic cluster_ring Ring Substitutions cluster_sidechain Side Chain Modifications Core Core Phenoxyacetic Acid Structure Position2 Position 2 Substitution (e.g., Cl, CH3) Core->Position2 modifies Position4 Position 4 Substitution (e.g., Cl) Core->Position4 modifies Position5 Position 5 Substitution (e.g., Cl) Core->Position5 modifies Acetic Acetic Acid Chain (-CH2COOH) Core->Acetic modifies Propionic Propionic Acid Chain (-CH(CH3)COOH) Introduces chirality Core->Propionic modifies Activity Herbicidal Activity & Selectivity Position2->Activity Position4->Activity Position5->Activity Acetic->Activity Formulation Formulation as... (Salts, Esters) Propionic->Formulation can be formulated Propionic->Activity Formulation->Activity affects uptake & translocation

Figure 2. Structure-activity relationship logic for phenoxy herbicides.

Experimental Protocols

The development and evaluation of phenoxy herbicides rely on standardized bioassays to determine their efficacy and selectivity.

General Herbicide Screening Workflow

The process of discovering and commercializing a new herbicide is a multi-stage endeavor, moving from controlled laboratory conditions to real-world field applications.

Experimental_Workflow A 1. Synthesis & Compound Design (e.g., Pokorny Process) B 2. Primary Screening (In Vitro) Petri Dish / Multi-well Plate Bioassay A->B Test candidates C 3. Secondary Screening (Greenhouse) Whole Plant Pot Assays Dose-Response & Selectivity B->C Advance promising hits D 4. Toxicology & Environmental Fate Assess non-target effects C->D Evaluate safety E 5. Field Trials Efficacy under real-world conditions Different locations & climates C->E Test efficacy F 6. Formulation & Registration Development of commercial product Regulatory approval D->F Finalize & approve E->F Finalize & approve

Figure 3. General experimental workflow for herbicide development.

Protocol: Pre-Emergence Herbicide Bioassay

This protocol is designed to assess the effect of a phenoxy herbicide on germinating seeds.[17]

1. Objective: To determine if herbicide residues in soil inhibit seed germination and early seedling growth.

2. Materials:

  • Test soil (suspected of contamination) and control soil (known to be clean).

  • Pots (e.g., 4-inch diameter).[18]

  • Seeds of a sensitive indicator species (e.g., tomato, cucumber, common bean).[17]

  • Growth chamber or greenhouse with controlled light and temperature.[19]

3. Methodology: a. Sample Preparation: Collect representative soil samples. For comparison, prepare a control group using soil known to be free of herbicides. b. Potting: Fill at least three pots with the test soil and three pots with the control soil for replication.[20] c. Seeding: Plant a consistent number of seeds (e.g., 10-15) of the indicator species in each pot at a uniform depth.[19] d. Incubation: Place pots in a growth chamber or greenhouse with adequate light, temperature (e.g., 25-30°C), and water.[19] e. Data Collection: After a set period (e.g., 14-21 days), record the following for each pot:

  • Germination percentage.
  • Seedling height and weight (biomass).
  • Visual injury symptoms: stunting, epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).[17][18]

4. Analysis: Compare the germination and growth metrics between the test and control groups. Significant reductions in growth or visible injury in the test group indicate the presence of phytotoxic herbicide residues.

Protocol: Post-Emergence Whole Plant Bioassay

This protocol evaluates the effect of a direct spray application of a phenoxy herbicide on established seedlings.

1. Objective: To determine the dose-response relationship and herbicidal efficacy of a phenoxy herbicide formulation on a target weed species.

2. Materials:

  • Seedlings of a target broadleaf weed (e.g., common lambsquarters, Palmer amaranth) and a non-target crop (e.g., wheat, corn) grown to a specific stage (e.g., 2-4 true leaves).

  • Herbicide formulation diluted to several concentrations (doses).

  • Laboratory spray chamber with a nozzle calibrated to deliver a precise volume.

  • Greenhouse for post-treatment observation.

3. Methodology: a. Plant Preparation: Grow indicator plants in pots to the 2-4 leaf stage.[19] b. Herbicide Application: Prepare a dilution series of the herbicide. Place plants in the spray chamber and apply the respective herbicide concentrations. Include a control group sprayed only with water/carrier. c. Observation: Move the treated plants to a greenhouse. Observe and record injury symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). d. Data Collection:

  • Visual injury rating (on a scale of 0% = no effect to 100% = complete death).
  • Plant height.
  • Above-ground biomass (fresh or dry weight) at the end of the experiment.

4. Analysis: Plot the biomass reduction or injury rating against the herbicide dose to generate a dose-response curve. From this curve, quantitative metrics like the GR₅₀ (dose causing 50% growth reduction) or ED₅₀ (effective dose for 50% of the maximal effect) can be calculated.

Herbicide Resistance and Modern Developments

After over 70 years of use, relatively few weed species have evolved resistance to 2,4-D, making it a valuable tool for managing weeds that have become resistant to other herbicide mechanisms of action, such as ALS inhibitors or glyphosate.[21] As of 2014, out of 33 broadleaf weed species in the US with known herbicide resistance, 25 were still effectively controlled by 2,4-D.[21] The continued relevance of phenoxy herbicides is a testament to their unique mode of action and importance in integrated weed management programs designed to delay the evolution of resistance.[10]

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of (2-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of (2-methylphenoxy)acetic acid, a compound of interest to researchers, scientists, and professionals in drug development. The information presented is collated from crystallographic studies and is intended to serve as a detailed resource for understanding the solid-state conformation and intermolecular interactions of this molecule.

Crystal Structure and Molecular Geometry

(2-methylphenoxy)acetic acid, with the chemical formula C₉H₁₀O₃, crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains one molecule of (2-methylphenoxy)acetic acid. The crystal structure is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.

The molecule is largely planar. The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a key determinant of its overall conformation. The molecular structure and the atom-numbering scheme are depicted in the crystallographic literature.

Crystallographic Data

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in Table 1.

Parameter Value
Chemical FormulaC₉H₁₀O₃
Formula Weight166.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1062 (5)
b (Å)22.352 (2)
c (Å)7.4014 (9)
α (°)90
β (°)108.235 (5)
γ (°)90
V (ų)802.33 (14)
Z4
Temperature (K)150
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (%)7.8
Weighted R-factor (%)23.0
CCDC Number239145

Table 1: Crystal data and structure refinement for (2-methylphenoxy)acetic acid.[1][2]

Bond Lengths

Selected intramolecular bond lengths are presented in Table 2, providing insight into the covalent framework of the molecule.

Bond Length (Å)
C1-C21.381 (4)
C1-C61.383 (4)
C2-C31.384 (4)
C3-C41.372 (5)
C4-C51.375 (5)
C5-C61.387 (4)
C1-O11.391 (3)
O1-C71.423 (3)
C7-C81.503 (4)
C8-O21.215 (3)
C8-O31.314 (3)
C2-C91.502 (4)

Table 2: Selected bond lengths for (2-methylphenoxy)acetic acid.

Bond Angles

The intramolecular bond angles are crucial for defining the molecular geometry. Key bond angles are summarized in Table 3.

Atoms Angle (°)
C6-C1-C2119.5 (3)
C6-C1-O1119.8 (2)
C2-C1-O1120.7 (2)
C3-C2-C1120.5 (3)
C3-C2-C9121.2 (3)
C1-C2-C9118.3 (3)
C4-C3-C2120.1 (3)
C3-C4-C5120.0 (3)
C4-C5-C6120.3 (3)
C5-C6-C1119.5 (3)
C1-O1-C7117.8 (2)
O1-C7-C8108.3 (2)
O2-C8-O3123.6 (3)
O2-C8-C7123.5 (3)
O3-C8-C7112.9 (2)

Table 3: Selected bond angles for (2-methylphenoxy)acetic acid.

Torsion Angles

Torsion angles describe the conformation of the molecule by defining the rotation around single bonds. Table 4 lists important torsion angles.

Atoms Angle (°)
C6-C1-O1-C7-178.6 (2)
C2-C1-O1-C72.1 (4)
C1-O1-C7-C8-175.6 (2)
O1-C7-C8-O21.5 (4)
O1-C7-C8-O3-178.0 (2)

Table 4: Selected torsion angles for (2-methylphenoxy)acetic acid.

Experimental Protocols

Synthesis of (2-methylphenoxy)acetic acid

A common synthetic route to (2-methylphenoxy)acetic acid involves the reaction of o-cresol with a chloroacetic acid solution in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the chloroacetic acid.

The general steps are as follows:

  • Dissolution of o-cresol in an aqueous solution of sodium hydroxide to form the sodium salt of o-cresol.

  • Controlled addition of a chloroacetic acid solution to the reaction mixture. The pH is typically maintained in the range of 9-10 by the concurrent addition of a sodium hydroxide solution.

  • The reaction mixture is heated to ensure the completion of the condensation reaction, forming sodium 2-methylphenoxyacetate.

  • After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.

  • This acidification protonates the carboxylate, leading to the precipitation of the (2-methylphenoxy)acetic acid product.

  • The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Growth and X-ray Crystallography

Single crystals of (2-methylphenoxy)acetic acid suitable for X-ray diffraction were obtained by recrystallization from a mixture of methanol and ethanol.[1]

The crystal structure was determined using a single-crystal X-ray diffractometer. The key steps in the crystallographic analysis include:

  • Crystal Mounting: A suitable single crystal was selected and mounted on the diffractometer.

  • Data Collection: The crystal was maintained at a low temperature (150 K) to minimize thermal vibrations.[2] X-ray diffraction data were collected using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 o-Cresol + NaOH s2 Chloroacetic Acid Addition s1->s2 s3 Condensation Reaction s2->s3 s4 Acidification (HCl) s3->s4 s5 Precipitation s4->s5 s6 Filtration & Washing s5->s6 s7 Recrystallization s6->s7 c1 Single Crystal Mounting s7->c1 Purified Product c2 X-ray Data Collection c1->c2 c3 Structure Solution c2->c3 c4 Structure Refinement c3->c4 data_analysis Structural Analysis c4->data_analysis Crystallographic Data

Caption: Experimental workflow for the synthesis and crystallographic analysis of (2-methylphenoxy)acetic acid.

hydrogen_bonding cluster_dimer Centrosymmetric Dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R' mol1->mol2 O-H···O mol2->mol1 O···H-O

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylphenoxy)acetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 2-(2-Methylphenoxy)acetic acid, a compound of interest in various scientific and industrial fields. The following sections detail its physicochemical properties, behavior in aqueous environments, and standardized methods for its analysis.

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter influencing its environmental fate, bioavailability, and formulation development. As a weak acid, its solubility is expected to be significantly dependent on the pH of the aqueous medium.

Quantitative Solubility Data
CompoundTemperature (°C)pHWater Solubility (mg/L)Citation
Mecoprop20Not Specified900[1]
Mecoprop25Not Specified880[2]
Mecoprop-P207250,000[3][4]

It is important to note that the significantly higher solubility reported for Mecoprop-P at pH 7 is likely due to the formation of its highly soluble salt under these conditions.

Experimental Protocol for Determining Aqueous Solubility (OECD Guideline 105)

The determination of water solubility is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility". This guideline outlines two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.

Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or incubator

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure (Flask Method):

  • Preparation: An excess amount of the test substance is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the optimal equilibration time.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

  • Replicates: The experiment is performed in at least triplicate.

Experimental Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of water B Agitate in a constant temperature bath A->B C Allow to reach equilibrium (e.g., 24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Determine concentration in the aqueous phase using HPLC-UV D->E F Calculate average solubility and standard deviation E->F

Workflow for Aqueous Solubility Determination (OECD 105)

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a key factor in determining its persistence in the environment and its shelf-life in formulated products. The primary degradation pathways in aqueous environments are hydrolysis and photodegradation.

Hydrolytic Stability

Hydrolysis is the reaction of a substance with water. For this compound, this would involve the cleavage of the ether bond.

Literature suggests that this compound and its close analog Mecoprop are stable to hydrolysis at environmentally relevant pH values.[2] Specific kinetic data, such as rate constants and half-lives at various temperatures, are not extensively reported, likely due to this inherent stability.

CompoundpHTemperature (°C)Hydrolytic StabilityCitation
Mecoprop5, 7, 9Not SpecifiedStable[2]

The assessment of hydrolytic stability is typically performed according to the OECD Guideline for the Testing of Chemicals, Test No. 111, "Hydrolysis as a Function of pH".

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

Apparatus:

  • Constant temperature bath or incubator

  • Sterile glassware (e.g., flasks, vials)

  • pH meter

  • Analytical instrumentation (e.g., HPLC-UV)

  • Autoclave or sterile filters for sterilization of buffers

Procedure:

  • Buffer Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Solution Preparation: A solution of this compound is prepared in each buffer solution. The initial concentration should be below its water solubility limit.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling: Aliquots are taken from each test solution at predetermined time intervals.

  • Analysis: The concentration of this compound in each sample is determined by a validated analytical method.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. If degradation is observed, the data is fitted to an appropriate kinetic model (e.g., first-order kinetics) to calculate the hydrolysis rate constant (k) and the half-life (t½).

Photolytic Stability

Photodegradation is the breakdown of a compound by light. This is a relevant degradation pathway for substances that may be exposed to sunlight in the environment.

Studies have shown that this compound (as Mecoprop) undergoes slow photodegradation in aqueous solutions.

CompoundLight SourceHalf-life (t½)Citation
Mecoprop acidArtificial light83 days[5]

A general protocol for assessing photodegradation in water involves exposing an aqueous solution of the test substance to a light source that simulates natural sunlight and monitoring its concentration over time.

Procedure:

  • Solution Preparation: An aqueous solution of this compound is prepared in a photochemically transparent vessel (e.g., quartz).

  • Irradiation: The solution is exposed to a light source with a known spectral distribution and intensity (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sampling and Analysis: Aliquots are taken at various time points and the concentration of the parent compound is determined by HPLC.

  • Data Analysis: The photodegradation rate constant and half-life are calculated from the decrease in concentration over time, corrected for any degradation observed in the dark controls.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare aqueous solutions of This compound in buffered solutions (pH 4, 7, 9) C Incubate test solutions at constant temperature in the dark (Hydrolysis) A->C D Expose test solutions to a controlled light source (Photolysis) A->D B Prepare control samples B->C B->D E Collect aliquots at predetermined time intervals C->E D->E F Quantify concentration using a stability-indicating HPLC method E->F G Determine degradation kinetics (rate constant, half-life) F->G

Workflow for Aqueous Stability Testing

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound in aqueous solutions due to its specificity, sensitivity, and robustness.

HPLC Method Parameters

A typical reversed-phase HPLC method for the analysis of this compound would involve the following:

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form for good retention and peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 230 nm or 280 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve prepared from certified reference standards.

Conclusion

This technical guide has summarized the available information on the aqueous solubility and stability of this compound. The data indicates that its solubility is pH-dependent, and it is generally stable to hydrolysis under environmental conditions but can undergo slow photodegradation. The provided experimental protocols, based on international guidelines, offer a framework for generating further data to fill the existing gaps, particularly concerning the quantitative effects of pH and temperature on solubility and hydrolysis kinetics. Such data is essential for a comprehensive understanding of this compound's behavior in aqueous systems and for its effective and safe application in various fields.

References

A Historical and Technical Guide to Mecoprop (MCPP) in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the development, application, and evolution of the phenoxy herbicide Mecoprop, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a detailed historical perspective on the use of Mecoprop (MCPP) in agriculture, from its origins in the post-World War II era of herbicide discovery to its current formulations. It covers the synthesis, mechanism of action, toxicological profile, and environmental fate of this widely used herbicide. The guide also includes detailed experimental protocols and quantitative data to support further research and understanding.

Historical Development

The development of Mecoprop is rooted in the pioneering research on synthetic auxins and the emergence of the first selective phenoxy herbicides, 2,4-D and MCPA, in the 1940s.[1] This period saw intensive investigation into plant growth-regulating substances. Key contributions to the development of phenoxyalkanoic acids came from UK institutions such as Imperial Chemical Industries (ICI) and the agricultural research station at Wye College, University of London.[2] Professor R. L. Wain and his team at Wye College were instrumental in exploring the structure-activity relationships of these compounds in the 1950s.[2]

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, was a logical progression from MCPA. The key innovation was the addition of a methyl group to the propionic acid side chain, which enhanced its herbicidal activity against specific broadleaf weeds that were less susceptible to MCPA and 2,4-D.[2] Mecoprop was first registered as a pesticide in 1964.[3]

A pivotal discovery in the history of Mecoprop was the recognition of its stereoisomerism. It was found that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, which became known as Mecoprop-P.[2][4] This discovery was crucial for developing more effective and environmentally conscious formulations. By using only the active isomer, the application rate of the chemical could be reduced, lessening the metabolic load on non-target organisms.[2] In the 1980s, technologies were developed to produce the single enriched isomer form, Mecoprop-P, on a commercial scale.[5] Subsequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) initiated a shift from the racemic mixture to the enriched isomer. In 2007, the EPA completed its Reregistration Eligibility Decision (RED) for Mecoprop-p, solidifying this transition.[1][5]

Chemical Synthesis

The industrial synthesis of Mecoprop involves the reaction of 2-methyl-4-chlorophenol with a derivative of propionic acid. The resulting product is a racemic mixture of the (R) and (S) enantiomers.[2]

General Laboratory-Scale Synthesis:

  • Formation of the Phenoxide: Dissolve 4-chloro-2-methylphenol in a suitable solvent like toluene. Add a stoichiometric amount of a base, such as sodium hydroxide, and stir to form the sodium 4-chloro-2-methylphenoxide.

  • Condensation Reaction: Add 2-chloropropionic acid to the reaction mixture. Heat the mixture to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the Mecoprop. The crude product can then be collected by filtration and purified by recrystallization.[1]

To produce the herbicidally active Mecoprop-P, a chiral resolution step is required to separate the (R)-(+)-enantiomer from the racemic mixture. This can be achieved through techniques such as crystallization or chromatography.[6]

Mechanism of Action: Synthetic Auxin

Mecoprop is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[7] However, unlike IAA, which is readily metabolized by plants, Mecoprop is more persistent, leading to a sustained and lethal hormonal imbalance in susceptible broadleaf weeds.[2]

When applied, Mecoprop is absorbed by the leaves and roots and translocated to areas of active growth.[2][8] In susceptible plants, Mecoprop-P binds to the TIR1/AFB family of auxin co-receptors. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors de-represses auxin response factors (ARFs), leading to the unregulated expression of auxin-responsive genes. This results in uncontrolled and disorganized cell division and growth, ultimately causing the death of the plant.[9] Most grass species are tolerant to Mecoprop due to differences in their vascular structure and a greater ability to metabolize the herbicide.[2]

Auxin_Signaling_Pathway Mecoprop_P Mecoprop-P TIR1_AFB TIR1/AFB Receptor Mecoprop_P->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Mecoprop's auxin-mimicking signaling pathway.

Data Presentation

Quantitative Toxicological Data

Mecoprop is classified by the U.S. EPA as a toxicity class III agent, indicating it is slightly toxic.[2]

Test TypeSpeciesRouteValue
Acute Toxicity
LD50RatOral930 - 1210 mg/kg[2]
LD50MouseOral650 mg/kg[2]
LD50RatDermal>4000 mg/kg[2]
LC50 (4h)RatInhalation>12.5 mg/L[2]
LC50 (96h)Rainbow TroutAquatic124 ppm[3]
LC50 (96h)Bluegill SunfishAquatic>100 ppm[2]
LD50Bobwhite QuailOral700 mg/kg[3]
Chronic Toxicity
NOAEL (90-day)RatOral3 mg/kg/day (kidney effects)[10]
NOAEL (2-year)RatOral1 mg/kg/day (kidney effects)[10]
Efficacy of Mecoprop-P on Broadleaf Weeds

Mecoprop-P is effective against a range of broadleaf weeds, particularly in turf and cereal crops.[11]

Target WeedCommon NameTypical Application Rate (L/ha)Growth Stage for Optimal Control
Stellaria mediaCommon Chickweed5.5 - 8.52-4 leaf stage[12]
Cerastium vulgatumMouse-ear Chickweed5.5 - 8.5Actively growing[12]
Trifolium spp.Clover5.5 - 8.5Actively growing[12]
Plantago spp.Plantain5.5 - 8.5Actively growing[12]
Ranunculus spp.Buttercup8.5Before flowering[12]
Environmental Fate Parameters

The environmental persistence and mobility of Mecoprop are key considerations for its use.

ParameterValueInterpretation
Soil Half-Life (DT50)8 - 12 days (field conditions)[13]Non-persistent[14]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)170 mL/gHigh mobility[13]
Water Solubility620 ppmSoluble

Experimental Protocols

Herbicide Efficacy Trial

This protocol outlines a standard field trial to assess the efficacy of a Mecoprop formulation.[8]

Efficacy_Trial_Workflow A 1. Site Selection & Preparation B 2. Experimental Design (Randomized Complete Block) A->B C 3. Treatment Application (Calibrated Sprayer) B->C D 4. Data Collection (Visual Assessment, Biomass) C->D E 5. Statistical Analysis D->E F 6. Report Generation E->F

Workflow for a herbicide efficacy trial.

Methodology:

  • Experimental Design: Use a randomized complete block design with a minimum of three to four replications. Treatments should include a range of application rates of the Mecoprop formulation, an untreated control, and a commercial standard for comparison.[8]

  • Application: Apply treatments using a calibrated sprayer to ensure uniform coverage. Record environmental conditions at the time of application.[8]

  • Data Collection: Visually assess the percentage of weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment). Quantitative data, such as weed density and biomass, can also be collected.[8]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of treatment effects.[8]

Residue Analysis in Soil by LC-MS/MS

This protocol describes a method for determining Mecoprop residues in soil.

Residue_Analysis_Workflow A 1. Sample Collection & Homogenization B 2. Solvent Extraction A->B C 3. Extract Cleanup (SPE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Quantification D->E

Workflow for Mecoprop residue analysis.

Methodology:

  • Extraction: Extract Mecoprop from the soil sample using an appropriate solvent.

  • Cleanup: Remove interfering co-extracted substances from the extract using solid-phase extraction (SPE).

  • Analysis: Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Quantify the concentration of Mecoprop based on a calibration curve prepared from a certified analytical standard.

Weed Resistance

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. While resistance to phenoxy herbicides is less common than with other herbicide groups, it has been documented.[15] For instance, populations of nodding thistle (Carduus nutans), slender winged thistle (Carduus pycnocephalus), and giant buttercup (Ranunculus acris) have developed resistance to phenoxy herbicides in some regions.[15]

Mechanisms of herbicide resistance are generally categorized as:

  • Target-site resistance (TSR): A modification of the herbicide's target site, preventing the herbicide from binding and exerting its effect.[16][17]

  • Non-target-site resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide.[16][17]

For phenoxy herbicides, NTSR, particularly enhanced metabolism, is a more likely mechanism of resistance.[18] To mitigate the development of resistance, it is recommended to rotate the use of herbicides with different modes of action and to use integrated weed management practices.[12]

Regulatory History

  • 1964: Mecoprop is first registered as a pesticide in the United States.[3]

  • 1980s: Technologies for the commercial-scale production of the herbicidally active isomer, Mecoprop-P, are developed.[5]

  • 1988: The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) is amended, accelerating the reregistration of older pesticides.[5]

  • 1996: Technical manufacturers begin to obtain EPA registrations for Mecoprop-P, and end-use product formulations start to be converted to the single enriched isomer.[5]

  • 2007: The U.S. EPA completes the Reregistration Eligibility Decision (RED) for Mecoprop-p, concluding that products containing it are eligible for reregistration with the implementation of specified mitigation measures.[1][5]

  • European Union: Mecoprop-P has been subject to peer review under EU regulations to assess its risk to human health and the environment, with ongoing evaluations to ensure its safe use.[19][20]

Conclusion

Mecoprop has been a significant tool in selective weed control for decades, evolving from a racemic mixture to the more targeted and efficient Mecoprop-P. Its history reflects the broader advancements in agricultural chemistry and regulatory science. A thorough understanding of its synthesis, mechanism of action, and environmental behavior is crucial for its continued responsible use and for the development of future weed management strategies. The data and protocols presented in this guide provide a foundation for further research into this important class of herbicides.

References

Methodological & Application

Application Note: Quantification of Mecoprop (MCPP) Residues in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mecoprop (MCPP) is a selective, post-emergence herbicide widely used to control broadleaf weeds in turf and cereal crops.[1] As a synthetic auxin, it disrupts normal plant growth, leading to the death of susceptible species.[2] Due to its extensive use, monitoring MCPP residues in plant tissues is crucial for assessing food safety, environmental impact, and crop tolerance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of MCPP in various matrices.[2][3] This document provides a detailed protocol for the quantification of MCPP residues in plant tissues using HPLC with UV-Diode Array Detection (DAD) and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle The method involves the extraction of MCPP from a homogenized plant matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2][4] The extract is then cleaned up using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[5] The final extract is analyzed by reversed-phase HPLC, where MCPP is separated from other compounds on a C18 stationary phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.[6]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS).[1]

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

    • High-speed blender or homogenizer.

    • Centrifuge capable of ≥3000 x g.[2]

    • Solid-Phase Extraction (SPE) vacuum manifold (optional for cleanup).[1]

    • Nitrogen evaporator.

    • Analytical balance.

    • Vortex mixer.

    • Syringe filters (0.22 or 0.45 µm).[7]

  • Reagents:

    • Mecoprop (MCPP) certified reference standard.

    • Acetonitrile (HPLC grade).[2]

    • Methanol (HPLC grade).[1]

    • Water (HPLC grade).

    • Formic acid or phosphoric acid.[1]

    • Sodium chloride (NaCl).[2]

    • Anhydrous magnesium sulfate (MgSO₄).[2]

    • Primary secondary amine (PSA) sorbent.

    • Graphitized carbon black (GCB) (for pigmented samples).[5]

    • QuEChERS extraction salts.[2]

Sample Collection and Preparation
  • Sample Collection: Collect representative samples of the plant tissue (e.g., leaves, stems, fruits).[8] To avoid contamination, use clean tools and wear gloves.[9] Samples should be placed in properly labeled bags and immediately transported to the laboratory.[10] For long-term storage, samples should be frozen at -20°C or below.[11]

  • Homogenization: Chop the plant tissue into small pieces.[11] Weigh a representative portion (e.g., 10-15 g) of the tissue into a blender or extraction tube.[2] For dry samples, rehydrate by adding an appropriate amount of water.

MCPP Extraction and Clean-up (QuEChERS Method)
  • Extraction:

    • To the 10 g homogenized sample in a 50 mL centrifuge tube, add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid or 0.1% formic acid).[5]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[2]

    • Seal the tube tightly and shake vigorously for 1 minute.[2]

    • Centrifuge at ≥3000 x g for 5 minutes.[2] The upper layer is the acetonitrile extract containing MCPP.

  • Clean-up (Dispersive SPE):

    • Transfer an aliquot (e.g., 6 mL) of the supernatant to a 15 mL centrifuge tube containing dSPE sorbent. A common combination is 900 mg anhydrous MgSO₄ and 150 mg PSA. For samples with high pigment content like spinach, 150 mg of GCB can be added.[5]

    • Vortex the tube for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the cleaned-up extract.

  • Final Preparation:

    • Transfer a portion of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]

G Centrifuge1 Centrifuge1 Transfer_Supernatant Transfer_Supernatant Centrifuge1->Transfer_Supernatant Collect Supernatant Vortex Vortex Transfer_Supernatant->Vortex Centrifuge2 Centrifuge2 Vortex->Centrifuge2 Filter Filter Centrifuge2->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis Ready for Injection

Caption: Workflow for MCPP extraction and cleanup using the QuEChERS method.

HPLC and LC-MS/MS Conditions

Method A: HPLC with UV/Diode-Array Detection (HPLC-DAD) This method is robust for routine quantification in various samples.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid), such as a 60:40 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[12]

  • Detection Wavelength: 230 nm or 280 nm.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method offers higher sensitivity and selectivity, ideal for detecting trace levels of MCPP.[1][7]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Flow Rate: 0.3-0.5 mL/min.[4]

  • Injection Volume: 5-15 µL.[4]

  • Ionization Mode: Electrospray Ionization, Negative (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for MCPP should be optimized using a standard solution.

Calibration and Quantification

Prepare a stock solution of MCPP (e.g., 1000 µg/mL) in methanol. From this, create a series of working standard solutions by dilution.[14] To account for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by spiking blank plant extracts with known concentrations of MCPP.[1] The calibration curve should have a correlation coefficient (r²) of ≥0.995.[1]

Data Presentation and Method Validation

The analytical method must be validated to ensure it is fit for its purpose.[14] Key validation parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision.[15]

Table 1: HPLC Method Validation Parameters and Typical Results

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.995 0.9992
Range Defines linear scope 1 - 100 µg/L
Limit of Detection (LOD) S/N Ratio ≈ 3:1 0.02 mg/kg[16]
Limit of Quantification (LOQ) S/N Ratio ≈ 10:1 0.05 mg/kg[16]
Accuracy (Recovery) 70 - 120% 95.8%
Precision (RSD%) ≤ 20% < 15%

| Specificity | No interfering peaks at the retention time of MCPP | Peak purity > 99% |

Table 2: Example Recovery Data for MCPP in Plant Matrix

Plant Matrix Spiking Level (mg/kg) Mean Recovery (%) RSD (%) (n=6)
Wheat Grain 0.05 98.3 7.5
0.10 96.1 6.2
0.50 99.5 4.8
Spinach Leaves 0.05 92.4 11.3
0.10 94.2 9.8

| | 0.50 | 95.7 | 8.1 |

Workflow Visualization

G Sample_Collection Sample Collection (Plant Tissue) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Clean-up (dSPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Analysis LC Separation (HPLC or LC-MS/MS) Concentration->LC_Analysis Detection Detection (DAD or MS/MS) LC_Analysis->Detection Data_Processing Data Processing Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for MCPP quantification in plant tissues.[7]

References

Application Note: High-Sensitivity GC-MS Analysis of Mecoprop (MCPP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mecoprop (MCPP), a common phenoxy herbicide, in water samples. Due to the polar and acidic nature of MCPP, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] The protocol herein describes a complete workflow, including sample extraction, methylation derivatization, and GC-MS instrument parameters for the reliable determination of MCPP.

Introduction

Mecoprop (MCPP) is a selective, post-emergence herbicide used globally to control broadleaf weeds in agricultural and turf settings.[1][2] Its widespread application raises concerns about potential environmental contamination of soil and water resources.[1] Consequently, regulatory bodies and environmental monitoring agencies require sensitive and reliable analytical methods for the detection and quantification of MCPP residues.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and specificity. However, the direct analysis of polar analytes like MCPP is challenging. Chemical derivatization is a crucial preparatory step that modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3][4] This process typically involves converting the carboxylic acid functional group of MCPP into an ester, most commonly a methyl ester.

Experimental Protocols

Sample Preparation (Water Matrix)

This protocol is optimized for the extraction of MCPP from water samples using Liquid-Liquid Extraction (LLE).

  • Sample Collection: Collect water samples in clean glass bottles. Store samples at 4°C if not analyzed immediately.

  • Filtration: To remove particulate matter, filter 500 mL of the water sample through a 0.45 µm glass fiber filter.

  • Acidification: Transfer the filtered sample to a 1 L separatory funnel. Acidify the sample to a pH of approximately 2 by adding concentrated sulfuric acid (H₂SO₄) dropwise.[5][6] This step ensures that the acidic herbicide is in its non-ionized form, facilitating extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 60 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic DCM layer will be at the bottom.

    • Drain the lower DCM layer into a collection flask.

    • Repeat the extraction process two more times with fresh 30 mL aliquots of DCM. Combine all organic extracts.

  • Drying: Pass the combined DCM extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization: Methylation

This protocol utilizes trimethylanilinium hydroxide (TMAH) for the methylation of the MCPP extract. This is a rapid method that can be automated for routine analysis.[7]

  • Transfer 100 µL of the concentrated extract into a GC autosampler vial.

  • Add 50 µL of trimethylanilinium hydroxide (TMAH) solution (0.2 M in methanol).

  • Cap the vial and vortex for 30 seconds. The derivatization reaction occurs rapidly in the heated GC inlet.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

ParameterSetting
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Injection Mode Splitless, 1 µL
Injector Temperature 270 °C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 70°C, hold 1 min; Ramp 25°C/min to 180°C; Ramp 10°C/min to 280°C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C (EI)
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-450 amu) for confirmation

Data & Results

Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity.[8] Confirmation is achieved by comparing the full scan mass spectrum of the detected peak with a reference spectrum.

Table 1: GC-MS SIM Parameters for MCPP-Methyl Ester Analysis

AnalyteRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
MCPP-Methyl Ester10.8141228 (M+)79

Note: Retention time and ion ratios should be confirmed by injecting a pure standard under the same conditions.

Table 2: Typical Method Performance Characteristics

ParameterSpecification
Linearity (R²)≥ 0.995 over the calibration range
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (Recovery %)80 - 110%
Precision (RSD %)< 15%

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing A Water Sample (500 mL) B Filtration A->B C Acidification (pH 2) B->C D Liquid-Liquid Extraction (DCM) C->D E Drying (Na2SO4) D->E F Concentration to 1-2 mL E->F G Add TMAH Reagent F->G H GC-MS Analysis G->H I Quantification & Confirmation H->I

Caption: Workflow for the GC-MS analysis of MCPP derivatives.

derivatization_pathway MCPP MCPP (Mecoprop) R-COOH Product MCPP Methyl Ester R-COOCH₃ MCPP->Product Methylation Reaction Reagent TMAH Reagent->Product

Caption: Derivatization pathway of MCPP to its methyl ester.

References

Application Notes and Protocols for Studying the Uptake and Translocation of 2-(2-Methylphenoxy)acetic acid (MCPA) in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for studying the uptake and translocation of the selective herbicide 2-(2-Methylphenoxy)acetic acid (MCPA) in weed species. MCPA is a synthetic auxin herbicide widely used for the control of broadleaf weeds in various crops[1]. Understanding its absorption and movement within the plant is crucial for optimizing efficacy, managing herbicide resistance, and assessing environmental impact. The following protocols detail the application of MCPA, including the use of radiolabeled compounds, sample collection, and analytical quantification using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (MCPA) is a systemic herbicide that belongs to the phenoxyacetic acid chemical family[1]. It functions as a synthetic auxin, mimicking natural plant growth hormones. This mimicry leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death, while monocotyledonous crops like wheat and barley remain largely unaffected[1]. The effectiveness of MCPA is dependent on its absorption by the weed, primarily through the leaves, and its subsequent translocation to meristematic tissues where it exerts its phytotoxic effects[2].

Factors influencing the uptake and translocation of MCPA include the weed species, growth stage, environmental conditions (e.g., temperature, humidity), and the formulation of the herbicide[2]. Herbicide resistance in some weed populations has been linked to altered uptake, translocation, or metabolism of the active ingredient[3][4]. Therefore, detailed investigation of these processes is essential for developing effective weed management strategies.

This protocol outlines a comprehensive methodology for quantifying the uptake and translocation of MCPA in weeds, adaptable for both radiolabeled and non-radiolabeled herbicide applications.

Data Presentation

Table 1: Uptake and Translocation of ¹⁴C-MCPA in a Susceptible Weed Species
Time After Treatment (Hours)Percent of Applied ¹⁴C-MCPA AbsorbedPercent of Absorbed ¹⁴C-MCPA in Treated LeafPercent of Absorbed ¹⁴C-MCPA Translocated to ShootsPercent of Absorbed ¹⁴C-MCPA Translocated to Roots
635.2 ± 3.185.1 ± 4.59.8 ± 1.25.1 ± 0.8
1258.9 ± 4.772.4 ± 3.918.3 ± 2.19.3 ± 1.5
2475.3 ± 5.260.8 ± 4.125.7 ± 2.813.5 ± 1.9
4888.6 ± 6.151.2 ± 3.532.9 ± 3.415.9 ± 2.3
7291.5 ± 5.848.7 ± 3.234.6 ± 3.616.7 ± 2.5

Data are representative and presented as mean ± standard deviation.

Table 2: Quantification of MCPA in Various Weed Tissues by HPLC
Weed SpeciesTissueMCPA Concentration (µg/g fresh weight) 24 hours post-treatment
Amaranthus retroflexusTreated Leaf15.8 ± 1.9
Upper Shoots5.2 ± 0.7
Roots2.1 ± 0.3
Chenopodium albumTreated Leaf12.5 ± 1.5
Upper Shoots4.1 ± 0.5
Roots1.8 ± 0.2
Galium aparineTreated Leaf18.3 ± 2.2
Upper Shoots6.7 ± 0.8
Roots3.5 ± 0.4

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Uptake and Translocation Study using Radiolabeled ¹⁴C-MCPA

This protocol is adapted from methodologies used in herbicide resistance and translocation studies[3].

1. Plant Material and Growth Conditions:

  • Grow weed species of interest from seed in pots containing a standard potting mix.

  • Maintain plants in a controlled environment chamber with a 16:8 hour light:dark cycle, 25/18°C day/night temperatures, and 60% relative humidity.

  • Water plants as needed and apply a balanced nutrient solution weekly.

  • Use plants at the 4-6 true leaf stage for experiments.

2. Preparation of ¹⁴C-MCPA Solution:

  • Prepare a stock solution of radiolabeled ¹⁴C-MCPA in an appropriate solvent (e.g., acetone or ethanol).

  • Prepare the final treatment solution by diluting the ¹⁴C-MCPA stock in a solution containing a commercial formulation of MCPA and a surfactant to mimic field application. The final specific activity should be determined based on the experiment's requirements.

3. Application of ¹⁴C-MCPA:

  • Select a fully expanded young leaf on each plant for treatment.

  • Apply a known volume (e.g., 10 µL) of the ¹⁴C-MCPA treatment solution as small droplets to the adaxial surface of the selected leaf.

  • Allow the droplets to dry completely before returning the plants to the growth chamber.

4. Harvesting and Sample Processing:

  • Harvest plants at predetermined time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.

  • At each harvest, carefully remove the treated leaf.

  • Wash the treated leaf with a known volume of a suitable solvent (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-MCPA from the leaf surface.

  • Section the plant into the following parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Gently wash the roots to remove soil particles.

  • Dry all plant parts in an oven at 60°C for 48 hours and record the dry weight.

5. Quantification of Radioactivity:

  • Combust the dried plant samples using a biological oxidizer.

  • Trap the evolved ¹⁴CO₂ in a suitable scintillation cocktail.

  • Quantify the radioactivity in the leaf wash and the combusted plant parts using a liquid scintillation counter.

  • Calculate the amount of absorbed ¹⁴C-MCPA as the total radioactivity recovered from all plant parts.

  • Express translocation as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.

Protocol 2: Quantification of MCPA in Plant Tissues by HPLC

This protocol is based on established analytical methods for MCPA in plant and soil samples[5][6][7].

1. Plant Material and Treatment:

  • Grow and treat weeds with a commercial formulation of MCPA as described in Protocol 1 (steps 1 and 3, using non-radiolabeled herbicide).

2. Sample Harvesting and Homogenization:

  • Harvest plants at specified time points and section into treated leaf, other shoots, and roots.

  • Record the fresh weight of each tissue sample.

  • Homogenize the plant tissues in a suitable extraction solvent. A common extraction solvent is acidic methanol or acetone[5].

3. Extraction of MCPA:

  • Add the homogenized tissue to the extraction solvent in a centrifuge tube.

  • Sonicate or shake the mixture for a defined period (e.g., 30 minutes).

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants.

4. Clean-up of the Extract (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering compounds.

  • Elute the MCPA from the cartridge with a suitable solvent such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used[7][8].

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water is typical[8].

  • Detection: UV detection at approximately 230 nm or 275 nm[5][8]. For higher sensitivity and selectivity, use a mass spectrometer (LC-MS/MS)[9].

  • Quantification: Prepare a standard curve using certified MCPA standards. Calculate the concentration of MCPA in the plant extracts by comparing their peak areas to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_harvesting Phase 3: Harvesting & Processing cluster_analysis Phase 4: Analysis cluster_data Phase 5: Data Interpretation p1 Weed Cultivation (4-6 leaf stage) p2 Prepare MCPA Solution (Radiolabeled or Commercial) p1->p2 t1 Apply MCPA to a Single Leaf p2->t1 t2 Incubate in Controlled Environment t1->t2 h1 Harvest at Timed Intervals t2->h1 h2 Wash Treated Leaf (Remove Unabsorbed MCPA) h1->h2 h3 Section Plant (Treated Leaf, Shoots, Roots) h2->h3 a1 Radioisotope Analysis (Oxidation & LSC) h3->a1 a2 Chemical Analysis (Extraction, SPE, HPLC) h3->a2 d1 Calculate % Absorption & Translocation a1->d1 d2 Quantify MCPA Concentration (µg/g) a2->d2

Caption: Experimental workflow for MCPA uptake and translocation studies.

mcap_pathway mcpa MCPA (Synthetic Auxin) uptake Absorption by Leaf or Root Cells mcpa->uptake translocation Translocation via Phloem/Xylem uptake->translocation meristems Accumulation in Meristematic Tissues translocation->meristems receptor Binds to Auxin Receptors (e.g., TIR1/AFB) meristems->receptor aux_iaa Promotes Degradation of Aux/IAA Repressor Proteins receptor->aux_iaa arf Activation of Auxin Response Factors (ARFs) aux_iaa->arf gene_expression Altered Gene Expression arf->gene_expression uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified signaling pathway of MCPA as a synthetic auxin herbicide.

References

Application Notes and Protocols for Metabolic Pathway Analysis of Radiolabeled MCPP in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing radiolabeled Mecoprop-p (MCPP) to investigate its metabolic fate in plants. The following protocols and data presentation formats are designed to facilitate the robust analysis of MCPP uptake, translocation, and degradation pathways, which is crucial for understanding its herbicidal efficacy, selectivity, and environmental impact.

Introduction

Mecoprop-p (MCPP), a post-emergence herbicide, is widely used for the control of broadleaf weeds in various crops. Its mode of action is as a synthetic auxin, leading to uncontrolled growth in susceptible plants.[1] The metabolic pathway of MCPP in plants determines its persistence, efficacy, and potential for crop injury. The use of radiolabeled MCPP, typically with Carbon-14 ([¹⁴C]MCPP), is an essential technique for accurately tracing and quantifying the parent compound and its metabolites within the plant.[1]

This document outlines detailed protocols for conducting plant metabolism studies with [¹⁴C]MCPP, methods for data analysis and presentation, and a proposed metabolic pathway based on current scientific understanding.

Data Presentation

Quantitative data from radiolabeled MCPP studies should be organized into clear and concise tables to allow for easy interpretation and comparison across different time points and plant tissues.

Table 1: Distribution of Radioactivity in Plant Tissues Following Foliar Application of [¹⁴C]MCPP

Time After Treatment (Hours)Treated Leaf (% of Applied Radioactivity)Shoots (% of Applied Radioactivity)Roots (% of Applied Radioactivity)Total Recovered (% of Applied Radioactivity)
692.5 ± 2.11.8 ± 0.40.5 ± 0.194.8 ± 2.5
2485.3 ± 3.55.2 ± 0.81.1 ± 0.291.6 ± 4.1
4878.1 ± 2.98.9 ± 1.22.3 ± 0.589.3 ± 3.8
7270.4 ± 4.212.6 ± 1.53.5 ± 0.786.5 ± 5.1
9665.2 ± 3.815.8 ± 1.94.1 ± 0.985.1 ± 4.9

Table 2: Metabolic Profile of [¹⁴C]MCPP in the Treated Leaf Over Time

Time After Treatment (Hours)MCPP (% of Radioactivity in Leaf)Hydroxymethyl-MCPP (HMCPP) (% of Radioactivity in Leaf)Carboxy-MCPP (CCPP) (% of Radioactivity in Leaf)Unidentified Metabolites (% of Radioactivity in Leaf)Bound Residues (% of Radioactivity in Leaf)
695.1 ± 1.82.5 ± 0.50.8 ± 0.21.1 ± 0.30.5 ± 0.1
2482.4 ± 2.58.9 ± 1.13.2 ± 0.62.8 ± 0.72.7 ± 0.5
4868.7 ± 3.115.3 ± 1.86.8 ± 0.94.5 ± 1.04.7 ± 0.8
7255.9 ± 3.820.1 ± 2.210.5 ± 1.36.3 ± 1.27.2 ± 1.1
9648.3 ± 4.223.5 ± 2.513.2 ± 1.67.9 ± 1.47.1 ± 1.0

Experimental Protocols

The following are detailed protocols for conducting metabolic pathway analysis of MCPP in plants using a radiolabeled form.

Plant Growth and Treatment

Materials:

  • Seeds of the target plant species (e.g., wheat, Arabidopsis thaliana)

  • Potting mix or hydroponic solution

  • Growth chamber or greenhouse with controlled environmental conditions

  • [¹⁴C]MCPP with a known specific activity

  • Microsyringe or automated applicator

Procedure:

  • Grow plants to a specified growth stage (e.g., three to four-leaf stage) under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Prepare a treatment solution of [¹⁴C]MCPP in a suitable solvent (e.g., acetone:water, 1:1 v/v) to a final concentration that reflects a typical field application rate.

  • Apply a precise volume (e.g., 10 µL) of the [¹⁴C]MCPP solution to the adaxial surface of a specific leaf (e.g., the second fully expanded leaf) using a microsyringe.

  • Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72, and 96 hours).

Sample Processing and Radioactivity Quantification

Materials:

  • Harvested plant samples

  • Deionized water

  • Mild detergent

  • Biological oxidizer

  • Liquid scintillation counter (LSC)

  • Scintillation cocktail

Procedure:

  • At each harvest time point, carefully wash the treated leaf with a mild detergent solution to remove any unabsorbed [¹⁴C]MCPP from the leaf surface.

  • Analyze an aliquot of the leaf wash solution by LSC to quantify the amount of unabsorbed herbicide.

  • Section the plant into different parts: treated leaf, shoots (above and below the treated leaf), and roots.

  • Homogenize and combust a subsample of each plant part in a biological oxidizer.

  • Trap the resulting ¹⁴CO₂ in a suitable scintillation cocktail and quantify the radioactivity using an LSC.

  • Express the radioactivity in each plant part as a percentage of the total applied radioactivity.

Metabolite Extraction and Analysis

Materials:

  • Homogenized plant tissues

  • Extraction solvent (e.g., acetonitrile:water, 80:20 v/v)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical standards of MCPP and potential metabolites (if available)

Procedure:

  • Extract the homogenized plant tissues with the extraction solvent.

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the supernatant under a gentle stream of nitrogen.

  • Analyze the extract using a radio-HPLC system to separate the parent [¹⁴C]MCPP from its radioactive metabolites.

  • Identify and quantify the radioactive peaks corresponding to MCPP and its metabolites by comparing their retention times with those of analytical standards.

  • For the identification of unknown metabolites, collect the corresponding radioactive fractions from the HPLC and subject them to LC-MS analysis for structural elucidation.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Plant Preparation & Treatment cluster_harvest Harvest & Separation cluster_analysis Analysis plant_growth Plant Growth treatment [¹⁴C]MCPP Application plant_growth->treatment harvest Time-course Harvest treatment->harvest separation Separation of Plant Parts (Treated Leaf, Shoots, Roots) harvest->separation extraction Metabolite Extraction separation->extraction quantification Quantification (LSC) separation->quantification hplc Radio-HPLC Analysis extraction->hplc lcms LC-MS for Identification hplc->lcms MCPP_Metabolic_Pathway MCPP MCPP (Mecoprop-p) HMCPP Hydroxymethyl-MCPP (HMCPP) MCPP->HMCPP Hydroxylation (Phase I) CCPP Carboxy-MCPP (CCPP) HMCPP->CCPP Oxidation Conjugates Conjugates (e.g., Glucose Esters) HMCPP->Conjugates Conjugation (Phase II)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-Methylphenoxy)acetic Acid Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for improving the peak resolution of 2-(2-Methylphenoxy)acetic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape issues encountered when analyzing this compound?

A1: When analyzing acidic compounds like this compound, the most common peak shape problem is peak tailing.[1][2][3] This phenomenon, where the peak is asymmetrical with a drawn-out tail, can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1] Peak fronting, where the peak has a leading shoulder, can also occur, though it is less common for acidic analytes.[2]

Q2: What causes peak tailing for this compound?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the acidic analyte with active sites on the silica-based column packing, particularly with residual silanol groups.[3] These silanol groups can become ionized at higher pH values, leading to strong, undesirable interactions with the analyte.[3]

Q3: How does the mobile phase pH affect the peak shape and retention of this compound?

Q4: Can the injection solvent affect my peak shape?

A4: Yes, the injection solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][6] It is always best to dissolve the sample in the initial mobile phase whenever possible.[1] If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guide

Issue: Peak Tailing or Poor Resolution

This section provides a systematic approach to diagnosing and resolving peak tailing and poor resolution issues for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing or Poor Resolution Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Suspect System Issue: - Extra-column volume - Column void/blockage - Leaks check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue: - Secondary interactions - Inappropriate mobile phase pH check_all_peaks->analyte_specific_issue No inspect_system Inspect System: - Check fittings and tubing - Flush column or replace - Check for leaks system_issue->inspect_system resolved Issue Resolved inspect_system->resolved optimize_method Optimize Method Parameters analyte_specific_issue->optimize_method mobile_phase Adjust Mobile Phase: - Lower pH (2.5-3.5) - Adjust buffer concentration (10-50 mM) - Optimize organic modifier % optimize_method->mobile_phase column_check Evaluate Column: - Use a different column (e.g., with end-capping) - Ensure appropriate stationary phase (e.g., C18) optimize_method->column_check sample_prep Review Sample Preparation: - Dissolve sample in mobile phase - Reduce injection volume optimize_method->sample_prep mobile_phase->resolved column_check->resolved sample_prep->resolved

Caption: A logical workflow for troubleshooting peak shape issues.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to suppress the ionization of this compound and minimize peak tailing.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer at different pH values. For example:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase C: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • Mobile Phase D: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the initial mobile phase composition you intend to test (e.g., 50:50 Acetonitrile:Water with the corresponding buffer).

  • Chromatographic Analysis:

    • Equilibrate a C18 HPLC column with the first mobile phase composition (e.g., a specific ratio of Mobile Phase A and B).

    • Inject the standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor (Tf) or asymmetry factor (As) for the peak of interest. A value greater than 1.2 is generally considered tailing.[1]

  • Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors and resolution obtained with each mobile phase to identify the pH that provides the most symmetrical and well-resolved peak.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H10O3[7][8][9]
Molecular Weight166.17 g/mol [7][9][10]
Melting Point155-157 °C[7][8][10][11]
Boiling Point>150 °C[7][8][10]
SolubilitySlightly soluble in Acetonitrile and DMSO[10]
Table 2: Recommended HPLC Starting Conditions for this compound
ParameterRecommendationRationale
Column Reversed-Phase C18, 3-5 µm particle sizeGood retention for moderately non-polar compounds.[12]
Mobile Phase Acetonitrile or Methanol with buffered aqueous phaseCommon solvents for reversed-phase HPLC.[5]
pH 2.5 - 3.5To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1]
Buffer Phosphate or Formate, 10-50 mMMaintains stable pH and can help mask residual silanol activity.[1] Formate buffers are suitable for LC-MS applications.[4]
Flow Rate 0.8 - 1.2 mL/min (for a 4.6 mm ID column)A typical analytical flow rate providing good efficiency.
Temperature 30 - 40 °CCan improve peak shape and reduce viscosity, but should be controlled for reproducibility.
Injection Volume 5 - 20 µLShould be minimized, especially if the sample solvent is stronger than the mobile phase.[1]
Detector UV, at a wavelength of maximum absorbance (e.g., 220-240 nm)Based on the aromatic structure of the molecule.

Disclaimer: These are general recommendations. The optimal conditions may vary depending on the specific column, HPLC system, and sample matrix. Method development and optimization are crucial for achieving the desired separation.

References

Technical Support Center: Troubleshooting MCPP Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Mecoprop (MCPP) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is MCPP and why is its recovery important?

MCPP, or Mecoprop, is a selective phenoxy herbicide used to control broadleaf weeds.[1] Accurate quantification of MCPP residues in environmental and biological samples is crucial for assessing environmental contamination, human exposure, and toxicological effects. Poor recovery during sample extraction leads to underestimation of MCPP levels, compromising the validity of research and monitoring data.

Q2: What are the key chemical properties of MCPP to consider during extraction?

MCPP is an acidic herbicide, and its chemical behavior is governed by its pKa. Understanding its properties is vital for optimizing extraction:

PropertyValueSignificance for Extraction
Chemical Name 2-(4-chloro-2-methylphenoxy)propanoic acidThe carboxylic acid group is key to its acidic nature.
pKa ~3.1At pH values below its pKa, MCPP will be in its neutral, less polar form, which is more readily extracted by organic solvents. Above the pKa, it will be in its ionized, more polar form, which has higher water solubility.
Solubility Soluble in organic solvents like acetone, ether, and ethanol. Water solubility is pH-dependent.The choice of extraction solvent and the pH of the aqueous sample are critical for efficient partitioning.
Forms Exists as an acid, salts (e.g., potassium), and esters (e.g., isooctyl).The form of MCPP will influence its solubility and extraction behavior. Hydrolysis may be necessary to convert esters and salts to the acid form for consistent extraction.

Q3: What are the common extraction techniques for MCPP?

The most common methods for extracting MCPP from various matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on the sample matrix, desired level of cleanliness, sample throughput, and available resources.

Troubleshooting Poor MCPP Recovery

Low recovery of MCPP can be attributed to several factors throughout the sample preparation workflow. This guide provides a systematic approach to identify and resolve common issues.

Issue 1: Inefficient Extraction from the Sample Matrix

Possible Cause: Incorrect pH of the aqueous sample.

Explanation: As an acidic herbicide, the extraction efficiency of MCPP is highly pH-dependent. For effective partitioning into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, MCPP should be in its neutral, protonated form. This is achieved by acidifying the sample to a pH at least 2 units below its pKa (~3.1).

Solution:

  • Adjust the sample pH to ≤ 2 with a suitable acid (e.g., hydrochloric acid, sulfuric acid) before extraction.

Quantitative Impact of pH on MCPP Recovery (Illustrative Data):

Sample pHExpected MCPP FormExpected Recovery (%) in Non-Polar Solvent
2.0Predominantly Neutral> 90%
4.0Mix of Neutral and Ionized50-70%
7.0Predominantly Ionized< 30%

Possible Cause: Sub-optimal choice of extraction solvent.

Explanation: The polarity and properties of the extraction solvent are critical for efficiently extracting MCPP.

Solution:

  • For LLE, use a water-immiscible organic solvent that has a good affinity for MCPP. Common choices include diethyl ether, ethyl acetate, and dichloromethane.

  • For SPE, select a sorbent that provides adequate retention of MCPP. Reversed-phase sorbents like C18 are commonly used.

Comparison of Common Solvents for MCPP LLE (Illustrative Data):

SolventPolarity IndexExpected MCPP Recovery (%) at pH 2
Diethyl Ether2.890-98%
Ethyl Acetate4.488-95%
Dichloromethane3.185-93%
Hexane0.1< 50% (Too non-polar)
Issue 2: Analyte Loss During Extraction and Clean-up

Possible Cause: Incomplete elution from the SPE cartridge.

Explanation: Once MCPP is retained on an SPE sorbent, an appropriate solvent is needed to elute it. If the elution solvent is too weak, MCPP will remain on the cartridge.

Solution:

  • Use a sufficiently strong organic solvent to disrupt the interaction between MCPP and the sorbent. Methanol and acetonitrile are common choices.

  • Consider modifying the pH of the elution solvent to deprotonate MCPP (making it more polar) to facilitate elution from a non-polar sorbent. For example, adding a small amount of a basic modifier like ammonium hydroxide to the elution solvent can improve recovery.

Possible Cause: Analyte loss during solvent evaporation.

Explanation: After extraction, the solvent is often evaporated to concentrate the sample. If not done carefully, volatile MCPP derivatives (like esters) or even the acid form can be lost.

Solution:

  • Use a gentle stream of nitrogen for evaporation.

  • Avoid excessive heat.

  • Do not evaporate to complete dryness. Leave a small amount of solvent and reconstitute in the mobile phase for analysis.

Issue 3: Matrix Effects

Possible Cause: Co-extraction of interfering compounds from the sample matrix.

Explanation: Complex matrices like soil, sediment, and biological fluids contain organic matter and other compounds that can be co-extracted with MCPP.[2] These interferences can suppress or enhance the signal of MCPP during analysis, leading to inaccurate quantification. High organic matter in soil, for instance, can bind to MCPP, reducing its availability for extraction.

Solution:

  • For Soil Samples: Incorporate a clean-up step after extraction. This could involve passing the extract through a silica or Florisil cartridge.

  • For Biological Samples (Urine, Plasma): Perform a protein precipitation step before SPE or LLE. Alternatively, use a more selective SPE sorbent or a more rigorous wash sequence during the SPE procedure.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples to compensate for matrix effects.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Poor MCPP Recovery start Low MCPP Recovery check_ph Verify Sample pH (Should be <= 2) start->check_ph adjust_ph Adjust pH to <= 2 check_ph->adjust_ph Incorrect check_solvent Evaluate Extraction Solvent/ SPE Sorbent check_ph->check_solvent Correct adjust_ph->check_solvent optimize_solvent Select More Appropriate Solvent/Sorbent check_solvent->optimize_solvent Sub-optimal check_elution Assess SPE Elution (If applicable) check_solvent->check_elution Optimal optimize_solvent->check_elution optimize_elution Use Stronger Elution Solvent or Modify pH check_elution->optimize_elution Incomplete check_matrix Investigate Matrix Effects check_elution->check_matrix Complete optimize_elution->check_matrix add_cleanup Incorporate Clean-up Step or Use Matrix-Matched Standards check_matrix->add_cleanup Suspected check_stability Consider Analyte Stability check_matrix->check_stability Not Suspected add_cleanup->check_stability optimize_storage Optimize Storage Conditions (Temperature, Light, pH) check_stability->optimize_storage Degradation Likely end Improved Recovery check_stability->end Stable optimize_storage->end

Caption: A logical workflow for troubleshooting poor MCPP recovery.

Issue 4: Analyte Degradation

Possible Cause: Instability of MCPP during sample storage or processing.

Explanation: MCPP can degrade under certain conditions of temperature, light, and pH. Prolonged storage of samples or extracts at room temperature or exposure to strong light can lead to lower recoveries.

Solution:

  • Store samples and extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and protected from light.

  • Process samples as quickly as possible after collection.

  • For extracts, ensure the solvent is neutral or slightly acidic to maintain stability.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of MCPP from Water Samples
  • Sample Preparation:

    • To a 500 mL water sample in a separatory funnel, add a magnetic stir bar.

    • While stirring, adjust the pH of the sample to ≤ 2 with concentrated sulfuric or hydrochloric acid.

    • Spike the sample with an appropriate internal standard.

  • Extraction:

    • Add 60 mL of diethyl ether to the separatory funnel.

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

    • Drain the aqueous (bottom) layer into a separate container.

    • Drain the organic (top) layer into a collection flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).

Protocol 2: Solid-Phase Extraction of MCPP from Urine Samples
  • Sample Pre-treatment:

    • To 5 mL of urine, add an internal standard.

    • Adjust the pH to ≤ 2 with hydrochloric acid.

    • Centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the MCPP from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or a mixture of methanol and ethyl acetate. To enhance recovery, the elution solvent can be modified with a small amount of a base (e.g., 1-2% ammonium hydroxide in methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Experimental Workflow Diagram

ExperimentalWorkflow General MCPP Extraction Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) lle_start pH Adjustment (pH <= 2) lle_extract Solvent Extraction (e.g., Diethyl Ether) lle_start->lle_extract lle_dry Drying (Sodium Sulfate) lle_extract->lle_dry concentrate Concentration (Nitrogen Evaporation) lle_dry->concentrate spe_condition Cartridge Conditioning spe_load Sample Loading spe_condition->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_elute->concentrate sample Sample (Water, Soil, Urine) sample->lle_start sample->spe_condition reconstitute Reconstitution concentrate->reconstitute analysis Instrumental Analysis (LC-MS/MS or GC-MS) reconstitute->analysis

Caption: A generalized workflow for MCPP extraction using LLE or SPE.

References

refining the synthesis of 2-(2-Methylphenoxy)acetic acid to increase yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the synthesis of 2-(2-Methylphenoxy)acetic acid to increase yield. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solutions
Low Product Yield 1. Hydrolysis of Chloroacetic Acid: Under highly alkaline conditions, chloroacetic acid can be hydrolyzed to sodium glycolate, which will not react with the phenoxide.Maintain the reaction pH in the optimal range of 9-10. This can be achieved by the controlled dropwise addition of a caustic soda solution while monitoring the pH.[1]
2. Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote side reactions.The reaction is typically heated to reflux to ensure it proceeds at a reasonable rate. For the specific synthesis of a methylphenoxyacetic acid, heating in a water bath at 90-100°C for 30-40 minutes after the addition of reactants has been reported.[2]
3. Incomplete Reaction: Insufficient reaction time can lead to a low conversion of starting materials.After the addition of chloroacetic acid, continue refluxing for an additional 10-60 minutes to ensure the reaction goes to completion.[3][4]
4. C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation) to form a byproduct.While specific conditions to favor O-alkylation for this exact synthesis are not extensively documented in the provided results, in general, the choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents often favor O-alkylation.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials (o-cresol) or byproducts can act as impurities that inhibit crystallization.Ensure the acidification step is complete by checking the pH with pH paper to precipitate all of the carboxylic acid product. Wash the crude product thoroughly with cold water after filtration to remove any water-soluble impurities. For purification, recrystallization from boiling water is a common method.[2][4]
2. Insufficient Acidification: The product, this compound, is a carboxylic acid and will remain dissolved as its carboxylate salt if the solution is not sufficiently acidic.Acidify the reaction mixture with a strong acid, such as concentrated HCl, until the pH is acidic (e.g., pH 1-2).[1] Use pH paper to confirm the acidity.
Difficulty in Isolating the Product 1. Incomplete Precipitation: If the product is not fully precipitated from the solution, the yield will be reduced.After acidification, cool the mixture in an ice bath to decrease the solubility of the product and ensure maximum precipitation before filtration.[4]
2. Emulsion Formation During Extraction: If an organic solvent is used for extraction after acidification, an emulsion may form, making separation of the aqueous and organic layers difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (in this case, o-cresol) by a base to form an alkoxide or phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (chloroacetic acid) in an SN2 reaction to form the ether.

Q2: What is the optimal pH for the reaction, and why is it important?

A2: The optimal pH for the reaction is between 9 and 10.[1] Maintaining this pH is crucial to prevent the hydrolysis of chloroacetic acid to sodium glycolate under more alkaline conditions. This side reaction consumes the chloroacetic acid and reduces the overall yield of the desired product.

Q3: What is the role of the base (e.g., NaOH or KOH) in this synthesis?

A3: The base is essential for deprotonating the phenolic hydroxyl group of o-cresol. This creates the o-methylphenoxide ion, which is a much stronger nucleophile than the neutral o-cresol and is necessary for the SN2 reaction with chloroacetic acid to proceed at a reasonable rate.

Q4: How is the crude product purified?

A4: The crude product is typically purified by recrystallization. After the reaction is complete and the mixture is acidified, the precipitated solid is collected by vacuum filtration. This crude solid is then dissolved in a minimum amount of a hot solvent, such as boiling water, and allowed to cool slowly.[2][4] As the solution cools, the pure this compound crystallizes out, leaving impurities behind in the solution.

Q5: What are the potential side products in this synthesis?

A5: The primary side product is sodium glycolate, formed from the hydrolysis of chloroacetic acid if the pH is too high.[1] Another potential, though less commonly cited in the context of this specific synthesis, is the C-alkylation product, where the chloroacetate reacts with the carbon of the aromatic ring of o-cresol instead of the oxygen. Unreacted starting materials, o-cresol and chloroacetic acid, can also be present as impurities.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and incorporates pH control to maximize yield.

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Water

  • pH indicator paper

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beaker

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve o-cresol in an aqueous solution of sodium hydroxide or potassium hydroxide. The molar ratio of o-cresol to the base should be approximately 1:1.[1]

    • Stir the mixture until the o-cresol is completely dissolved, forming the sodium or potassium o-methylphenoxide solution.

  • Reaction with Chloroacetic Acid:

    • Gently heat the phenoxide solution to a gentle boil under reflux.[4]

    • Prepare a solution of chloroacetic acid in water.

    • Slowly add the chloroacetic acid solution dropwise to the boiling phenoxide solution over a period of about 10 minutes.[4]

    • During the addition, monitor the pH of the reaction mixture and maintain it between 9 and 10 by the controlled addition of a concentrated sodium hydroxide solution.[1]

  • Reaction Completion:

    • After the addition of chloroacetic acid is complete, continue to reflux the mixture for an additional 10 to 60 minutes to ensure the reaction goes to completion.[3][4]

  • Product Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH 1-2), which will cause the this compound to precipitate as a white solid.[1]

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize the precipitation of the product.[4]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any inorganic salts and other water-soluble impurities.

    • Recrystallize the crude product from boiling water to obtain pure this compound.[2][4]

    • Allow the purified crystals to air dry.

Data Presentation

pHTemperature (°C)Expected YieldRationale
< 990-100ModerateIncomplete deprotonation of o-cresol may slow the reaction rate.
9-10 90-100 High Optimal pH range to ensure efficient formation of the phenoxide while minimizing the hydrolysis of chloroacetic acid. [1]
> 1090-100Low to ModerateIncreased rate of hydrolysis of chloroacetic acid to sodium glycolate, a non-reactive byproduct, significantly reduces the yield.[1]
9-1050-60Low to ModerateThe reaction rate will be significantly slower at lower temperatures, leading to incomplete conversion in a given time.
9-10> 100ModerateWhile increasing the temperature will increase the reaction rate, it may also promote undesired side reactions, such as decomposition or C-alkylation, potentially lowering the overall yield of the desired product.

Visualizations

SynthesisWorkflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Williamson Ether Synthesis cluster_workup Step 3: Work-up and Purification A o-Cresol C Sodium/Potassium o-Methylphenoxide A->C Deprotonation B NaOH or KOH Solution B->C E Reaction Mixture (pH 9-10, Reflux) C->E D Chloroacetic Acid Solution D->E Dropwise Addition F Acidification (HCl) E->F G Crude Product (Precipitate) F->G H Filtration & Washing G->H I Recrystallization H->I J Pure this compound I->J TroubleshootingTree Start Low Yield Observed Q1 Was the reaction pH maintained between 9 and 10? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction refluxed for a sufficient amount of time? A1_Yes->Q2 Sol1 High pH likely caused hydrolysis of chloroacetic acid. Optimize pH control in the next experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the product fully precipitated before filtration? A2_Yes->Q3 Sol2 Incomplete reaction. Increase the reflux time. A2_No->Sol2 A3_No No Q3->A3_No End Other potential issues: - Purity of starting materials - C-alkylation side reactions Q3->End Yes Sol3 Product loss during work-up. Ensure complete acidification and cool the mixture in an ice bath. A3_No->Sol3

References

Technical Support Center: Long-Term Stability Testing of MCPP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability testing of MCPP (mecoprop) formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of MCPP formulations.

Problem/Observation Potential Cause(s) Recommended Actions
Physical Instability
Phase separation (e.g., layering) in liquid formulations.Emulsion instability, improper solvent system, or temperature fluctuations.- Re-evaluate the emulsifier system and its concentration. - Assess the compatibility of the solvent with the active ingredient and other excipients. - Investigate the effect of temperature cycling on the formulation.
Crystal growth observed in the formulation.Supersaturation of the active ingredient, temperature changes, or solvent evaporation.- Determine the solubility of MCPP in the formulation at different temperatures. - Consider the use of crystallization inhibitors. - Ensure packaging is properly sealed to prevent solvent loss.
Change in color or odor.Chemical degradation of MCPP or other formulation components, or interaction with packaging.- Analyze for degradation products using a stability-indicating analytical method. - Investigate potential interactions between the formulation and the container closure system.
Chemical Instability
Decrease in MCPP concentration over time.Chemical degradation due to hydrolysis, oxidation, or photolysis.- Conduct forced degradation studies to identify the primary degradation pathways.[1][2] - Protect the formulation from light and oxygen if photolysis and oxidation are identified as issues. - MCPP is generally stable to hydrolysis under neutral conditions.[3]
Appearance of new peaks in the HPLC chromatogram.Formation of degradation products or impurities.- Identify the structure of the new compounds using techniques like LC-MS. - Evaluate the toxicity of the new impurities. - Adjust the formulation or storage conditions to minimize their formation.
pH shift in the formulation.Degradation of MCPP (an acid) or other excipients, or interaction with the container.- Monitor the pH of the formulation throughout the stability study. - Investigate the cause of the pH change and its impact on MCPP stability.
Analytical Issues
Poor peak shape or resolution in HPLC analysis.Inappropriate mobile phase, column degradation, or sample matrix effects.- Optimize the HPLC method, including mobile phase composition, pH, and column type. - Use a guard column to protect the analytical column. - Perform sample clean-up if matrix interference is suspected.
Inconsistent analytical results.Improper sample preparation, instrument variability, or instability of the analytical standard.- Ensure consistent sample preparation procedures. - Perform system suitability tests before each analytical run. - Verify the stability of the MCPP analytical standard under the storage conditions used.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the long-term stability testing of MCPP formulations?

The primary challenges include maintaining both physical and chemical stability. Physical stability issues in liquid formulations, such as emulsifiable concentrates, can include phase separation, crystallization of the active ingredient, and changes in viscosity.[4] Chemical stability challenges revolve around the degradation of MCPP, which can be influenced by factors like temperature, light, and the presence of other chemicals in the formulation.[1][3] A significant concern with MCPP is the potential formation of toxic impurities, such as chlorinated dibenzo-p-dioxins and nitrosamines, during manufacturing and storage.

2. What are the recommended storage conditions for long-term stability testing of MCPP formulations?

According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. The specific conditions should be chosen based on the climatic zone for which the product is intended.

3. How can I predict the long-term stability of my MCPP formulation more quickly?

Accelerated stability studies can be used to predict long-term stability.[5] These studies are conducted under more stressful conditions, such as elevated temperatures (e.g., 40°C ± 2°C with 75% ± 5% RH for 6 months). The data from accelerated studies can be used to identify potential degradation pathways and to support tentative shelf-life claims.

4. What is a "stability-indicating method," and why is it important?

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality and purity of a drug substance and drug product over time.[6][7][8] For MCPP formulations, this typically involves an HPLC method that can separate the intact MCPP from its degradation products, formulation excipients, and any impurities.[6][7][8] This is crucial for accurately assessing the stability of the formulation.

5. What should I do if my MCPP formulation fails an accelerated stability study?

If significant degradation is observed during an accelerated stability study, further investigation is needed. This may involve:

  • Conducting forced degradation studies to identify the degradation products and pathways.[5][9]

  • Reformulating the product to improve its stability, for example, by adding stabilizers or changing the solvent system.

  • Evaluating the packaging to ensure it provides adequate protection.

  • Performing long-term stability testing at the intended storage conditions to confirm the actual shelf life.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be collected and analyzed during the stability testing of MCPP formulations.

Table 1: Example of Chemical Stability Data for MCPP in an Emulsifiable Concentrate Formulation under Accelerated Conditions (40°C/75% RH)

Time Point (Months)MCPP Assay (%)Total Degradation Products (%)pH
0100.0< 0.16.5
199.50.56.4
398.71.36.2
697.22.86.0

Table 2: Environmental Degradation Half-life of MCPP

MediumConditionHalf-life
SoilAerobic3 - 70 days[3]
WaterGroundwater, 10°CDegraded in 30 days after a 35-40 day lag[3]
WaterUnpolluted aquifer sediment, 10°C1100 days at concentrations < 10 µg/L[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of an MCPP Formulation

Objective: To identify potential degradation pathways and to generate degradation products for the development and validation of a stability-indicating analytical method.[1][2]

Methodology:

  • Acid Hydrolysis: Dissolve the MCPP formulation in 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve the MCPP formulation in 0.1 M NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Treat the MCPP formulation with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the MCPP formulation at 70°C for 7 days.

  • Photodegradation: Expose the MCPP formulation to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for MCPP Formulations

Objective: To develop and validate an HPLC method for the quantification of MCPP and its degradation products in a formulated product.

Note: The following is a general method based on the analysis of phenoxy herbicides. Specific parameters must be optimized and validated for each unique MCPP formulation.[7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where MCPP and its potential degradation products have significant absorbance (e.g., 230 nm or 280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation:

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_testing Testing at Time Points cluster_analysis Data Analysis and Reporting start Select Batches of MCPP Formulation package Package in Proposed Commercial Packaging start->package storage Place Samples in Stability Chambers (Long-Term and Accelerated Conditions) package->storage pull Pull Samples at Predetermined Intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) storage->pull physical Perform Physical Tests (Appearance, pH, etc.) pull->physical chemical Perform Chemical Tests (HPLC for Assay and Impurities) pull->chemical data Compile and Analyze Data physical->data chemical->data evaluate Evaluate Trends and Compare with Specifications data->evaluate report Generate Stability Report and Determine Shelf-Life evaluate->report

Caption: Experimental workflow for a long-term stability study of MCPP formulations.

OOS_Decision_Tree oos Out-of-Specification (OOS) Result Obtained lab_investigation Conduct Laboratory Investigation oos->lab_investigation no_error No Laboratory Error Found lab_investigation->no_error error Laboratory Error Confirmed lab_investigation->error  Error Identified invalidate Invalidate Initial Result and Re-test no_error->invalidate Yes (e.g., calculation error) full_investigation Initiate Full-Scale Investigation no_error->full_investigation No error->invalidate root_cause Determine Root Cause (e.g., Formulation, Manufacturing, Packaging) full_investigation->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa

Caption: Decision-making process for handling out-of-specification (OOS) results.

Auxin_Signaling_Pathway MCPP MCPP (Auxin Herbicide) receptor Binds to TIR1/AFB Auxin Receptors MCPP->receptor scf_complex Forms SCF-TIR1/AFB-Aux/IAA Complex receptor->scf_complex proteasome Ubiquitination and Degradation of Aux/IAA by 26S Proteasome scf_complex->proteasome aux_iaa Aux/IAA Repressor Proteins aux_iaa->scf_complex arf ARF Transcription Factors are Released proteasome->arf gene_expression Altered Gene Expression arf->gene_expression ethylene Increased Ethylene Production gene_expression->ethylene aba Increased Abscisic Acid (ABA) Production gene_expression->aba uncontrolled_growth Uncontrolled Cell Division and Growth gene_expression->uncontrolled_growth plant_death Plant Death ethylene->plant_death aba->plant_death uncontrolled_growth->plant_death

Caption: Simplified auxin signaling pathway for MCPP's herbicidal action.[12][13][14][15]

References

minimizing degradation of 2-(2-Methylphenoxy)acetic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of 2-(2-Methylphenoxy)acetic acid in your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?

A1: The main factors contributing to the degradation of this compound, a synthetic auxin herbicide, are exposure to light (photodegradation), inappropriate pH levels in aqueous solutions, and elevated temperatures.[1][2] The stability of the compound is also dependent on the solvent used for the stock solution and the storage duration.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For long-term stability, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[3][4] These solvents help to minimize hydrolysis, which can occur in aqueous solutions. While this compound has some solubility in water, aqueous solutions are more susceptible to pH-dependent degradation.

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: To maximize stability, stock solutions should be stored at low temperatures, protected from light.[2] Storing aliquots in amber vials at -20°C is a common and effective practice for preserving the integrity of the compound over extended periods.[2] Avoid repeated freeze-thaw cycles, although some studies suggest that for many compounds in DMSO, a limited number of cycles may not cause significant degradation.[2]

Q4: What are the potential degradation products of this compound that I should be aware of?

A4: Degradation of this compound can lead to the formation of several byproducts. Under photolytic conditions, a primary degradation product is 4-chloro-2-methylphenol.[2] Hydrolysis can also lead to the cleavage of the ether linkage. Identifying these degradation products is crucial for accurately interpreting experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological activity in experiments.

This issue may be due to the degradation of your this compound stock solution, leading to a lower effective concentration of the active compound.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Corrective Actions Inconsistent_Activity Inconsistent or Weak Biological Activity Check_Storage Verify Storage Conditions (Temp, Light) Inconsistent_Activity->Check_Storage Check_Solvent Confirm Solvent Used Inconsistent_Activity->Check_Solvent Check_Age Check Age of Stock Solution Inconsistent_Activity->Check_Age Run_QC Perform Quality Control (QC) (e.g., HPLC) Check_Storage->Run_QC Check_Solvent->Run_QC Check_Age->Run_QC Compare_Spectra Compare with Reference Standard Run_QC->Compare_Spectra Prepare_Fresh Prepare Fresh Stock Solution Compare_Spectra->Prepare_Fresh If degradation is confirmed Optimize_Storage Optimize Storage (Aliquot, -20°C, Dark) Prepare_Fresh->Optimize_Storage cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Resolution Unknown_Peaks Unknown Peaks in Chromatogram Review_Storage Review Storage History of Stock Solution Unknown_Peaks->Review_Storage Forced_Degradation Perform Forced Degradation Study on a Fresh Sample Review_Storage->Forced_Degradation Compare_Retention Compare Retention Times of Unknowns with Stressed Sample Forced_Degradation->Compare_Retention MS_Analysis Characterize Unknowns using Mass Spectrometry (MS) Compare_Retention->MS_Analysis Identify_Products Identify Degradation Products MS_Analysis->Identify_Products Refine_Method Refine Analytical Method to Separate Parent and Degradants Identify_Products->Refine_Method Discard_Old_Stock Discard Degraded Stock Identify_Products->Discard_Old_Stock cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Interpretation Prepare_Stock Prepare 1 mg/mL Stock Solution of this compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare_Stock->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Stock->Oxidation Thermal Thermal Degradation (e.g., 60°C, solid & solution) Prepare_Stock->Thermal Photolytic Photolytic Degradation (UV and visible light) Prepare_Stock->Photolytic Time_Points Collect Samples at Defined Time Points Acid_Hydrolysis->Time_Points Base_Hydrolysis->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points Neutralize Neutralize Acid/Base Samples Time_Points->Neutralize HPLC_Analysis Analyze all Samples by HPLC-UV/MS Neutralize->HPLC_Analysis Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants Determine_Pathway Determine Degradation Pathway Identify_Degradants->Determine_Pathway cluster_0 Auxin Signaling Pathway Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses (in absence of auxin) AuxRE Auxin Response Element (in gene promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth

References

Technical Support Center: Strategies for Reducing Herbicide Dose While Maintaining Weed Control Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing herbicide dosage without compromising weed control.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing herbicide application rates?

A1: The main strategies to lower herbicide dosage while maintaining efficacy include:

  • Using Adjuvants: Adjuvants are substances added to a herbicide formulation or tank mix to enhance its performance. They can improve spreading, sticking, penetration, and reduce spray drift, allowing for lower herbicide volumes.[1][2]

  • Site-Specific Weed Management (SSWM): This precision agriculture technique involves applying herbicides only where weeds are present, rather than broadcast spraying an entire field.[3][4][5] This can be achieved through manual identification or by using technologies like sensor-equipped sprayers, drones, and satellite imagery to create weed maps.[4][6]

  • Herbicide Mixtures (Tank-Mixing): Combining two or more herbicides with different modes of action can broaden the spectrum of controlled weeds and may allow for reduced rates of each individual component.[7][8][9]

  • Integrated Weed Management (IWM): IWM is a holistic approach that combines various weed control methods, including cultural, mechanical, biological, and chemical techniques, to reduce reliance on herbicides.[10][11][12][13][14]

Q2: How do adjuvants contribute to reducing herbicide doses?

A2: Adjuvants enhance herbicide efficacy in several ways, which can permit the use of lower application rates.[2] Key functions include:

  • Surfactants (NIS, COC, MSO): These reduce the surface tension of spray droplets, allowing them to spread over a larger area of the leaf surface and increasing absorption.[1][15] Methylated seed oils (MSO) are generally more effective at penetrating the leaf cuticle than crop oil concentrates (COC) and nonionic surfactants (NIS), especially in dry conditions.[2][15]

  • Water Conditioners: Agents like ammonium sulfate (AMS) can prevent hard water ions (e.g., calcium, magnesium) from binding to and deactivating the herbicide.[1][15]

  • Drift Control Agents: These increase the size of spray droplets, reducing the amount of herbicide that drifts off-target.[1]

Q3: What level of herbicide reduction can be expected with site-specific weed management (SSWM)?

A3: SSWM has the potential to significantly reduce herbicide use. Studies have shown that this approach can lead to herbicide savings of around 50% by targeting applications to specific weed patches.[4] In some cases, variable rate applications of herbicides based on weed density have been shown to decrease herbicide usage by 32% to 45% without negatively impacting crop yields.[16]

Q4: What are the key principles of Integrated Weed Management (IWM)?

A4: IWM is a multi-faceted strategy that aims to manage weed populations in the long term by combining different control tactics.[10][13] The core principles include:

  • Prevention: Using practices like planting weed-free crop seed and cleaning equipment to prevent the introduction and spread of weeds.[14][17]

  • Cultural Control: Employing techniques such as crop rotation, cover cropping, and adjusting planting dates to disrupt weed life cycles and enhance crop competitiveness.[14][18][19]

  • Mechanical and Physical Control: Using methods like tillage, mowing, and hand-pulling to physically remove weeds before they can produce seeds.[14]

  • Biological Control: Introducing natural enemies of weeds, such as insects or pathogens.[10]

  • Judicious Chemical Control: Using herbicides as a last resort and in a targeted manner, including rotating herbicide modes of action to prevent resistance.[13][19]

Troubleshooting Guides

Problem 1: Reduced herbicide rate resulted in poor weed control.

Possible Cause Troubleshooting Steps
Incorrect Adjuvant Selection or Rate - Verify that the chosen adjuvant is appropriate for the herbicide, target weed, and environmental conditions. MSO and COC adjuvants are generally more effective than NIS for penetrating thick weed cuticles.[2][15] - Ensure the adjuvant is used at the recommended rate. For example, nonionic surfactants (NIS) are typically used at 0.25% to 0.5% v/v.[2]
Sub-optimal Environmental Conditions - Avoid applying herbicides during extreme weather conditions such as high wind, rain, or drought.[18][20] High humidity can improve herbicide uptake, but may also increase drift.[18] - Apply herbicides when weeds are actively growing, as stressed plants absorb chemicals less effectively.[21]
Weed Growth Stage - Target young, actively growing weeds, as they are more susceptible to herbicides.[20][21] Mature or flowering weeds may require higher doses or different control methods.[21]
Herbicide Antagonism in Tank Mix - Be aware that some herbicide combinations can have antagonistic effects, where one herbicide reduces the efficacy of the other.[22][23] For example, mixing a fast-acting contact herbicide with a systemic one can hinder the translocation of the systemic product.[22] - Consult herbicide compatibility charts or conduct a jar test before mixing.
Low Application Volume - Low-volume applications can lead to decreased spray coverage. Adding a quality surfactant can help spread the droplets over the leaf surface, mimicking a higher-volume application.[1]

Problem 2: Increased crop injury observed with reduced herbicide rates.

Possible Cause Troubleshooting Steps
Inappropriate Adjuvant - The use of highly effective adjuvants, such as methylated seed oils (MSO), can sometimes increase the risk of crop injury, especially at high temperatures.[2] - Always follow the herbicide label recommendations for adjuvant use and consider less aggressive options if crop sensitivity is a concern.
Environmental Conditions - High temperatures and humidity can increase herbicide absorption by the crop, leading to greater potential for injury.[24] - Avoid applying herbicides during the hottest parts of the day.
Crop Growth Stage - Crops can be more sensitive to herbicides at certain growth stages. Refer to the herbicide label for the correct application timing for your specific crop.

Quantitative Data Summary

Table 1: Efficacy of Reduced Herbicide Doses with Different Application Strategies

StrategyHerbicide(s)CropDose ReductionWeed Control EfficacySource
Site-Specific ApplicationAtrazine and DicambaCorn32-45%Similar to conventional application[16]
Reduced Dose ApplicationMCPA/dichlorprop, MCPA/mecoprop, MCPA/fluroxypyrSpring Barley & Wheat30% lower than recommended79% (compared to 85% at full dose)[25]
Integrated Weed Management (Low-Herbicide Regime)Not specifiedCorn & Soybean81% reduction in herbicide dependenceWeed biomass <25 kg ha⁻¹[26]
Herbicide MixtureFenoxaprop + MetsulfuronRiceVaried dosesAntagonistic effect observed, reducing individual efficacy[23]

Experimental Protocols

Protocol 1: Determining Optimal Herbicide Rate with Adjuvants

This protocol is designed to evaluate the efficacy of reduced herbicide rates when combined with different adjuvants.

  • Experimental Design:

    • Use a randomized complete block design with a factorial arrangement of treatments.

    • Factors should include:

      • Herbicide application rate (e.g., 100%, 75%, 50%, and 25% of the recommended label rate).

      • Adjuvant type (e.g., Nonionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), and a no-adjuvant control).

    • Include an untreated control for comparison.

    • Replicate each treatment combination at least four times.

  • Plot Establishment and Maintenance:

    • Establish plots in an area with a uniform and dense population of the target weed species.

    • Ensure consistent soil type, moisture, and other environmental conditions across all plots.

  • Herbicide and Adjuvant Application:

    • Apply treatments when the target weeds are at the recommended growth stage for control (typically young and actively growing).

    • Use a calibrated sprayer to ensure accurate and uniform application.[18]

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Assess weed control visually at regular intervals (e.g., 7, 14, and 28 days after treatment) using a 0% (no control) to 100% (complete control) scale.

    • Measure weed biomass by harvesting the above-ground portions of weeds in a designated quadrat within each plot.

    • Assess crop injury visually using a 0% (no injury) to 100% (crop death) scale.

    • Measure crop yield at the end of the growing season.

  • Data Analysis:

    • Perform analysis of variance (ANOVA) to determine the effects of herbicide rate, adjuvant type, and their interaction on weed control, weed biomass, crop injury, and yield.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Visualizations

Experimental_Workflow_Herbicide_Rate_Reduction cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives: - Determine optimal reduced rate - Evaluate adjuvant efficacy B Select Factors: - Herbicide Rates (100%, 75%, 50%) - Adjuvant Types (NIS, COC, MSO, None) A->B C Experimental Design: - Randomized Complete Block - 4 Replications B->C D Plot Establishment (Uniform weed population) C->D E Treatment Application (Calibrated sprayer) D->E F Assess Weed Control (Visual ratings, biomass) E->F G Assess Crop Response (Injury ratings, yield) E->G H Statistical Analysis (ANOVA, Mean Separation) F->H G->H I Conclusion: Identify most effective low-dose strategy H->I

Caption: Workflow for an experiment to determine optimal reduced herbicide rates with adjuvants.

IWM_Strategies cluster_preventive Preventive Measures cluster_cultural Cultural Practices cluster_physical Mechanical/Physical Control cluster_chemical Chemical Control IWM Integrated Weed Management (IWM) A Weed-Free Seed IWM->A B Equipment Sanitation IWM->B C Crop Rotation IWM->C D Cover Crops IWM->D E Tillage IWM->E F Mowing IWM->F G Site-Specific Application IWM->G H Herbicide Rotation IWM->H

Caption: Key components of an Integrated Weed Management (IWM) program.

References

optimizing environmental conditions for consistent herbicide bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize environmental conditions for consistent and reliable herbicide bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors influencing herbicide bioassay consistency?

The most critical environmental factors that can introduce variability into herbicide bioassay results are temperature, light (intensity and photoperiod), and humidity.[1][2][3][4] These factors directly impact plant growth, herbicide uptake, translocation, and metabolism, all of which can affect the observed efficacy of the herbicide.[2][5]

Q2: How does temperature affect herbicide bioassay outcomes?

Temperature influences the rate of plant metabolic processes.[2] For most post-emergence herbicides, the ideal temperature range for application is between 65°F and 85°F (approximately 18°C to 29°C).[1][3][5] Applying herbicides outside of this optimal range can lead to slower absorption and translocation, potentially reducing the herbicide's effectiveness.[3][5] Some herbicide groups are more effective at lower temperatures, while others perform better at higher temperatures.[2]

Q3: What is the importance of light conditions in herbicide bioassays?

Light is essential for photosynthesis, and its intensity and duration (photoperiod) can affect plant growth and cuticle development. A common photoperiod used in controlled environment studies is 16 hours of light and 8 hours of dark.[6][7] Consistent light conditions are crucial for uniform plant growth, which is a prerequisite for obtaining reproducible bioassay results.

Q4: How does humidity impact the effectiveness of herbicides in a bioassay?

Relative humidity (RH) affects the drying time of herbicide droplets on the leaf surface and the hydration of the plant cuticle.[4] High humidity can enhance the absorption of some herbicides by keeping the droplets in a liquid state for a longer period.[1] Conversely, low humidity can cause rapid drying, potentially reducing herbicide uptake.[1][4]

Q5: What is a soil bioassay and when should it be used?

A soil bioassay is a simple and cost-effective method to determine if herbicide residues in the soil are present at concentrations high enough to harm sensitive crops.[8][9] It involves growing indicator plants in the soil and observing them for signs of injury.[8][9] This type of bioassay is particularly useful when planning crop rotations or when herbicide carryover is a concern.[7][9][10]

Troubleshooting Guide

Issue 1: High Variability in Results Across Replicates
Possible Cause Troubleshooting Step
Inconsistent environmental conditionsEnsure uniform temperature, light, and humidity across all replicates. Use a controlled environment chamber if possible.
Non-uniform plant materialSelect plants of the same species, variety, and developmental stage for the assay.[11]
Inaccurate herbicide applicationCalibrate application equipment to ensure a consistent dose is applied to each replicate.
Variable soil or growth mediaUse a homogenized and consistent soil or growth media for all pots.[12]
Issue 2: Poor or No Herbicide Efficacy in Susceptible Plants
Possible Cause Troubleshooting Step
Sub-optimal environmental conditionsVerify that temperature, light, and humidity are within the optimal range for the specific herbicide and plant species.[2][3]
Incorrect herbicide concentrationDouble-check calculations and dilutions for the herbicide stock and working solutions.
Herbicide degradationEnsure the herbicide solution is freshly prepared and has been stored correctly.
Plant stressUse healthy, actively growing plants. Stressed plants may not respond characteristically to herbicides.
Issue 3: Unexpected Phytotoxicity in Control Plants
Possible Cause Troubleshooting Step
Contaminated soil or waterUse clean, herbicide-free soil and water for the control group.[11] It is best practice to run a control with a trusted, clean soil source.[11]
Contamination from adjacent treatmentsEnsure adequate spacing between different treatment groups to prevent cross-contamination from spray drift or volatilization.
Contaminated equipmentThoroughly clean all application equipment before use.

Data Presentation: Optimal Environmental Conditions

The following table summarizes recommended environmental conditions for consistent herbicide bioassay results. Note that optimal conditions can vary depending on the specific herbicide, plant species, and bioassay method.

Environmental ParameterOptimal RangeNotes
Temperature
General Post-Emergence18°C - 29°C (65°F - 85°F)[1][3][5]Plant metabolism and herbicide activity are generally optimal in this range.
Group 1 (FOPs), Paraquat, GlyphosateMore effective at lower temperatures[2]
Group 1 (DIMs), Atrazine, GlufosinateMore effective at higher temperatures[2]
Light
Photoperiod16 hours light / 8 hours dark[6][7]Promotes active plant growth.
Light Intensity300 µmol quanta m⁻²sec⁻¹[13]Adequate light for healthy plant development.
Humidity
Relative Humidity (RH)70% - 85%[14][15]High humidity can enhance the absorption of foliar-applied herbicides.[1]

Experimental Protocols

Detailed Methodology for a Soil Bioassay

This protocol is adapted from guidelines for assessing herbicide carryover in soil.[8][9]

  • Soil Collection:

    • Collect representative soil samples from the top 2 to 4 inches of the soil profile from the area of interest.[9]

    • Collect a separate control soil sample from an area known to be free of herbicide residues.[8][9]

    • For each soil source, collect enough to fill at least three pots.[9]

  • Potting and Planting:

    • Use identical pots (e.g., 4-6 inch) for both the test and control soils.

    • Fill the pots with the respective soils.

    • Plant seeds of a sensitive indicator species (e.g., oats, beans, tomatoes) at a consistent depth and density in each pot.[8][10]

  • Growth Conditions:

    • Place the pots in a controlled environment with consistent temperature, light, and humidity. A sunny location is acceptable if a growth chamber is not available.[9]

    • Water the pots as needed to maintain adequate soil moisture.

  • Observation and Evaluation:

    • Monitor the plants for 2 to 3 weeks.[9]

    • Observe for symptoms of herbicide injury, such as stunting, discoloration, and malformation, by comparing the plants in the test soil to those in the control soil.[8]

Detailed Methodology for a Petri Dish Bioassay

This protocol is a generalized method for assessing the effect of herbicides on seed germination and early seedling growth.

  • Preparation of Petri Dishes:

    • Place a sterile filter paper in each sterile petri dish.

    • Prepare a series of herbicide dilutions and a control solution (without herbicide).

  • Treatment Application:

    • Moisten the filter paper in each petri dish with a standard volume of the corresponding herbicide dilution or control solution.

  • Seed Plating:

    • Place a predetermined number of seeds of the indicator plant species onto the moistened filter paper in each dish.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber with controlled temperature and light conditions.

  • Data Collection:

    • After a set incubation period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length.

    • Compare the results from the herbicide-treated dishes to the control.

Detailed Methodology for a Whole-Plant Bioassay

This protocol outlines a typical procedure for evaluating the efficacy of post-emergence herbicides.[12]

  • Plant Propagation:

    • Grow a uniform batch of the target weed or crop species in pots containing a standard potting mix.

    • Maintain the plants in a controlled environment to ensure consistent growth.

  • Herbicide Application:

    • At a specific growth stage (e.g., 2-4 leaf stage), treat the plants with the herbicide.

    • Use a calibrated sprayer to apply the herbicide solution evenly over the foliage at a predetermined rate.

    • Include an untreated control group.

  • Post-Application Care:

    • Return the plants to the controlled environment.

    • Water the plants as needed, avoiding washing the herbicide off the leaves.

  • Efficacy Assessment:

    • Visually assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Use a rating scale (e.g., 0% = no effect, 100% = complete kill) to quantify plant injury.

    • In some cases, biomass (fresh or dry weight) may be measured as a quantitative endpoint.

Mandatory Visualizations

Troubleshooting_Bioassay_Variability start Inconsistent Bioassay Results check_env Check Environmental Uniformity (Temp, Light, Humidity) start->check_env env_ok Uniform? check_env->env_ok check_plants Assess Plant Material Uniformity (Species, Stage) plants_ok Uniform? check_plants->plants_ok check_app Verify Herbicide Application Accuracy app_ok Accurate? check_app->app_ok check_media Examine Soil/ Growth Media Consistency media_ok Consistent? check_media->media_ok env_ok->check_plants Yes adjust_env Adjust and Standardize Environmental Conditions env_ok->adjust_env No plants_ok->check_app Yes select_uniform_plants Select Uniform Plant Material plants_ok->select_uniform_plants No app_ok->check_media Yes calibrate_equipment Calibrate Application Equipment app_ok->calibrate_equipment No homogenize_media Homogenize Soil/ Growth Media media_ok->homogenize_media No end_good Consistent Results media_ok->end_good Yes adjust_env->end_good select_uniform_plants->end_good calibrate_equipment->end_good homogenize_media->end_good end_bad Re-evaluate Protocol

Caption: Troubleshooting workflow for inconsistent bioassay results.

Herbicide_Bioassay_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase prep_plants 1. Prepare Uniform Plant Material prep_herbicide 2. Prepare Herbicide Solutions prep_plants->prep_herbicide prep_env 3. Standardize Environmental Conditions prep_herbicide->prep_env application 4. Herbicide Application prep_env->application incubation 5. Incubation Under Controlled Conditions application->incubation data_collection 6. Data Collection (Visual, Quantitative) incubation->data_collection analysis 7. Data Analysis and Interpretation data_collection->analysis

Caption: General experimental workflow for a herbicide bioassay.

Herbicide_Mode_of_Action cluster_pathways Examples of Disrupted Pathways herbicide Herbicide Application absorption Absorption (Foliar/Root) herbicide->absorption translocation Translocation (Xylem/Phloem) absorption->translocation target_site Interaction with Target Site translocation->target_site biochemical_disruption Disruption of Biochemical Pathway target_site->biochemical_disruption plant_death Plant Injury/ Death biochemical_disruption->plant_death amino_acid Amino Acid Synthesis (e.g., ALS, EPSPS inhibitors) biochemical_disruption->amino_acid photosynthesis Photosynthesis (e.g., PSII inhibitors) biochemical_disruption->photosynthesis lipid_synthesis Lipid Synthesis (e.g., ACCase inhibitors) biochemical_disruption->lipid_synthesis cell_growth Cell Growth and Division (e.g., Microtubule inhibitors) biochemical_disruption->cell_growth

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of 2-(2-Methylphenoxy)acetic Acid (MCPA) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are two of the most established and widely utilized phenoxy herbicides for the selective control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Both compounds are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible dicotyledonous plants.[3][4][5] While sharing a common mechanism of action, their herbicidal efficacy can differ based on the weed species, crop tolerance, and environmental conditions. This guide provides an objective comparison of the herbicidal performance of MCPA and 2,4-D, supported by experimental data and detailed methodologies.

Mechanism of Action: Synthetic Auxins

Both MCPA and 2,4-D exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin.[3][4] They are absorbed by the plant, primarily through the foliage, and translocated to the meristematic tissues, where active cell division and growth occur.[5] At these sites, they bind to auxin receptors, such as the TIR1/AFB protein complex, leading to the degradation of Aux/IAA transcriptional repressors.[4] This, in turn, activates the expression of auxin-responsive genes, resulting in a cascade of physiological disruptions.[4]

The sustained and unregulated stimulation of these genes leads to a variety of phytotoxic symptoms, including epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, metabolic exhaustion and death of the plant.[1][6] The selectivity of these herbicides for broadleaf weeds over grasses is primarily attributed to differences in vascular tissue structure, translocation, and metabolic degradation pathways between monocots and dicots.[7]

Comparative Herbicidal Efficacy

The herbicidal effectiveness of MCPA and 2,4-D can vary depending on the target weed species. While both are generally effective against a wide spectrum of broadleaf weeds, some species may exhibit greater sensitivity to one compound over the other. The following table summarizes available data on their comparative efficacy.

Weed SpeciesHerbicideEfficacy DataReference
Wild Radish (Raphanus raphanistrum)2,4-DResistance observed in some populations.[8]
Wild Radish (Raphanus raphanistrum)MCPAAnecdotally more effective on 2,4-D-resistant populations, though significant control may not be achieved.[8]
Fumitory (Fumaria officinalis)2,4-D + MCPAComplete control at 975 and 1300 g ai/ha.[9]
Field Bindweed (Convolvulus arvensis)2,4-D + MCPA96.2% - 96.9% reduction at 975 and 1300 g ai/ha.[9]
Hoary Cress (Cardaria draba)2,4-D + MCPA75.1% reduction at 1300 g ai/ha.[9]
Haresear Mustard (Conringia orientalis)2,4-D + MCPA85.2% reduction at 975 g ai/ha.[9]
Sinapis alba & Lepidium sativumMCPA (0.1 and 0.5 mM)100% root growth inhibition.[10]
Sinapis alba & Lepidium sativum2,4-D (0.1 and 0.5 mM)94-100% root growth inhibition.[10]

Crop Tolerance

A key differentiator between MCPA and 2,4-D can be their selectivity and safety on certain crops. For instance, oats have been shown to exhibit greater tolerance to MCPA than to 2,4-D.[3] This differential tolerance is an important consideration in agricultural settings where weed control is necessary within a growing crop.

Experimental Protocols

To provide a framework for the comparative evaluation of MCPA and 2,4-D, a detailed experimental protocol for a greenhouse bioassay is outlined below.

Greenhouse Bioassay for Comparative Efficacy

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target broadleaf weed species (e.g., Sinapis alba, Raphanus raphanistrum).

  • Sow the seeds in pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.

  • Grow the plants in a controlled environment greenhouse with a temperature of 22-25°C, a 16-hour photoperiod, and adequate irrigation.

  • Allow the plants to grow until they reach the 2-4 true leaf stage, ensuring uniformity across all experimental units.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of analytical grade MCPA and 2,4-D in an appropriate solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions from the stock solutions to achieve a range of application rates that will generate a dose-response curve. A logarithmic series of doses is recommended.[11]

  • Include a control group that is treated with the solvent and surfactant solution only.

  • Apply the herbicide solutions using a calibrated laboratory cabinet sprayer to ensure uniform coverage of the plant foliage. The spray volume should be consistent across all treatments.

3. Experimental Design and Data Collection:

  • The experiment should be arranged in a completely randomized design (CRD) with at least four replications for each treatment (herbicide and dose combination).

  • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale from 0 (no injury) to 100 (complete death).

  • At 21 DAT, harvest the above-ground biomass for each plant.

  • Determine the fresh weight of the harvested biomass immediately.

  • Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, to determine the dry weight.

4. Data Analysis:

  • Analyze the visual injury ratings and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Use regression analysis to model the dose-response relationship for each herbicide.

  • From the dose-response curves, calculate the effective dose required to cause 50% inhibition of growth (ED50) or 50% mortality (LD50) for both MCPA and 2,4-D. These values will provide a quantitative comparison of their herbicidal activity on the tested weed species.

Signaling Pathway and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the synthetic auxin signaling pathway and a typical experimental workflow for comparing herbicides.

Synthetic_Auxin_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Physiological Response Herbicide Synthetic Auxin (MCPA or 2,4-D) Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Degradation Ubiquitination & Degradation of Aux/IAA Repressors Receptor->Degradation Activation Activation of Auxin Response Factors (ARFs) Degradation->Activation leads to Gene_Expression Transcription of Auxin-Responsive Genes Activation->Gene_Expression Hormone_Imbalance Ethylene & ABA Production Gene_Expression->Hormone_Imbalance Phytotoxicity Uncontrolled Growth, Epinasty, Senescence, Plant Death Gene_Expression->Phytotoxicity Experimental_Workflow Start Start: Seed Germination & Plant Growth Treatment Herbicide Application (MCPA & 2,4-D at various doses) Start->Treatment Data_Collection Data Collection (Visual Injury, Biomass) Treatment->Data_Collection Analysis Statistical Analysis (ANOVA, Dose-Response Curves) Data_Collection->Analysis Comparison Comparative Efficacy (ED50 / LD50 values) Analysis->Comparison End End: Conclusion Comparison->End

References

Validation of a Novel UPLC-MS/MS Method for MCPP Residue Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Mecoprop (MCPP) residues against a traditional Gas Chromatography with Flame Photometric Detection (GC-FPD) method. The objective is to present a clear evaluation of the new method's performance, supported by experimental data and detailed protocols, for researchers, scientists, and professionals in drug development and food safety.

Data Presentation: Performance Comparison

The validation of any new analytical procedure is intended to demonstrate its suitability for the intended purpose.[1][2] The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method compared to a traditional GC-FPD approach for the analysis of MCPP in a representative food matrix (e.g., spinach).

Parameter New Method (UPLC-MS/MS with QuEChERS) Traditional Method (GC-FPD with LLE) Acceptance Criteria
Limit of Detection (LOD) 0.005 mg/kg0.05 mg/kgLowest possible concentration where analyte is detectable.[3]
Limit of Quantification (LOQ) 0.01 mg/kg0.1 mg/kgLowest concentration determined with suitable precision and accuracy.[1][4]
Linearity (R²) > 0.998> 0.990Correlation coefficient should be ≥ 0.99.[5][6]
Average Recovery (%) 95.6%82.5%Typically 70-120%.[7][8]
Precision (RSD%) < 10%< 20%Relative Standard Deviation should be low.[4][5]
Analysis Time per Sample ~15 minutes~45 minutesShorter time is preferable for high-throughput labs.
Solvent Consumption Low (~15 mL per sample)High (~100 mL per sample)Reduced solvent use is environmentally friendly and cost-effective.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[6][9] Below are the protocols for both the new and traditional methods discussed.

New Method: UPLC-MS/MS with QuEChERS Sample Preparation

This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by sensitive UPLC-MS/MS detection.[4][10][11]

1. Sample Extraction (QuEChERS):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[11]

  • Add 10 mL of acetonitrile (ACN).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.[11]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the ACN supernatant to a 2 mL d-SPE tube containing cleanup sorbents (e.g., PSA and MgSO₄).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

3. UPLC-MS/MS Analysis:

  • Transfer the final extract into an autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and methanol.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to MCPP.[12]

Traditional Method: GC-FPD with Liquid-Liquid Extraction (LLE)

This method involves a conventional liquid-liquid extraction followed by analysis using gas chromatography.

1. Sample Extraction (LLE):

  • Weigh 20 g of a homogenized sample into a 250 mL flask.

  • Add 100 mL of an organic solvent mixture (e.g., acetone/dichloromethane).

  • Homogenize for 3 minutes.

  • Filter the extract and transfer it to a separatory funnel.

  • Perform liquid-liquid partitioning with a saline solution.

2. Cleanup:

  • Pass the organic layer through a sodium sulfate column to remove residual water.

  • Concentrate the extract to 1 mL using a rotary evaporator.

3. GC-FPD Analysis:

  • Inject 1 µL of the concentrated extract into the GC-FPD system.

  • GC Conditions:

    • Column: Capillary column suitable for pesticide analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Temperature gradient from 60°C to 280°C.

  • FPD Conditions:

    • Detector Temperature: 300°C.

    • Detection based on the emission of phosphorus or sulfur-containing compounds (note: FPD is less specific for MCPP, a phenoxyalkanoic acid, and may require derivatization for better sensitivity).

Visualizations: Workflows and Comparisons

Method Validation Workflow

The validation of an analytical method ensures it is suitable for its intended purpose and provides reliable results.[2] The following diagram illustrates the key steps in a typical validation workflow according to established guidelines.[1][6]

cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_assessment Phase 3: Assessment & Documentation Define_Purpose Define Method Purpose (e.g., Quantification, Identification) Set_Criteria Set Acceptance Criteria (ICH, EURACHEM Guidelines) Define_Purpose->Set_Criteria Establish goals Specificity Specificity & Selectivity Set_Criteria->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Data_Analysis Analyze Validation Data Precision->Data_Analysis Robustness Robustness Compare_Criteria Compare Against Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Method_Implementation Method Implementation Validation_Report->Method_Implementation Successful Validation

Caption: Workflow for the validation of a new analytical method.

Method Comparison Logic

The choice between analytical methods often involves a trade-off between performance, speed, and cost. The diagram below provides a logical comparison of the new UPLC-MS/MS method and the traditional GC-FPD method.

cluster_new New Method: UPLC-MS/MS cluster_traditional Traditional Method: GC-FPD New_Sensitivity High Sensitivity (Low LOD/LOQ) New_Specificity High Specificity (MRM) New_Speed Fast Analysis (QuEChERS) New_Cost High Initial Cost Trad_Sensitivity Lower Sensitivity Trad_Specificity Lower Specificity Trad_Speed Slower (LLE) Trad_Cost Low Initial Cost Decision Decision Criteria Decision->New_Sensitivity Need High Throughput & Trace-Level Detection Decision->Trad_Sensitivity Budget Constraints & Established Protocol

Caption: Logical comparison of new vs. traditional analytical methods.

References

Comparative Transcriptomic Analysis of Weeds Treated with MCPP and Other Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic and physiological effects of mecoprop (MCPP) and other auxinic herbicides on susceptible weed species. While direct comparative transcriptomic data for MCPP is limited in publicly available research, this document synthesizes findings from studies on other prominent auxinic herbicides, such as 2,4-D, dicamba, and MCPA, to infer the likely molecular events following MCPP application. This guide also incorporates available data on the physiological and molecular interactions of MCPP to provide a comprehensive overview for researchers in weed science and herbicide development.

Auxinic herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] Understanding the comparative molecular responses to these herbicides is crucial for developing more effective weed management strategies and for engineering herbicide-resistant crops.

Comparative Efficacy and Receptor Binding

While sharing a common mode of action, the efficacy of different auxinic herbicides can vary among weed species. This variation can be partly attributed to differences in their binding affinities to various auxin receptors.

HerbicideTarget Weed Species (Examples)Receptor Binding Affinity (Relative to IAA)Key Findings
MCPP Chickweed, CloverLower binding to TIR1, AFB2, and AFB5 receptors compared to IAA.Shows higher binding affinity to TIR1 compared to 2,4-D and MCPA.
2,4-D Dandelion, PlantainLower binding to TIR1, AFB2, and AFB5 receptors compared to IAA.Generally effective against a broad spectrum of broadleaf weeds.
Dicamba Ground Ivy, ThistleLow binding to all three auxin receptor clades (TIR1, AFB2, AFB5).Resistance in some weed species is linked to mutations in auxin receptors.
MCPA Chickweed, ThistleLower binding to all three auxin receptors compared to IAA.Structurally similar to MCPP, often used in combination.

Transcriptomic Response to Auxinic Herbicides

Transcriptomic studies on weeds treated with auxinic herbicides like 2,4-D and dicamba reveal a significant and rapid reprogramming of the plant's gene expression. These changes underscore the complex cascade of molecular events triggered by the herbicide.

A study on Erigeron canadensis treated with 2,4-D, dicamba, and halauxifen-methyl revealed a common set of transcriptomic changes. Within hours of treatment, a large-scale downregulation of genes associated with photosynthesis was observed.[2][3] Concurrently, there was a significant upregulation of genes related to hormone responses, particularly those involved in abscisic acid (ABA) biosynthesis.[2][3]

Time After TreatmentUpregulated Gene Ontology (GO) TermsDownregulated Gene Ontology (GO) TermsNumber of Differentially Expressed Genes (DEGs)
1 hourResponse to hormone, Response to auxin, Response to abscisic acidPhotosynthesis, light harvesting, Chlorophyll biosynthetic processNot specified
6 hoursResponse to hormone, Abscisic acid biosynthetic process, Ethylene-activated signaling pathwayPhotosynthesis, Generation of precursor metabolites and energy, Carbon fixationNot specified

Note: This table summarizes general findings from transcriptomic studies on auxinic herbicides other than MCPP, as specific data for MCPP was not available.

Experimental Protocols

Transcriptome Analysis of Erigeron canadensis

The following is a summarized experimental protocol based on the methodology used in the study of Erigeron canadensis treated with auxinic herbicides.[2][3]

  • Plant Growth: Erigeron canadensis seeds were germinated and grown in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).

  • Herbicide Application: Plants at the 4-6 leaf stage were treated with commercially relevant doses of 2,4-D, dicamba, or halauxifen-methyl. Control plants were treated with a mock solution.

  • Sample Collection: Leaf tissue was harvested at 1 and 6 hours after treatment, immediately frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and Sequencing: Total RNA was extracted from the collected leaf tissue using a commercially available kit. RNA quality and quantity were assessed, and cDNA libraries were prepared. Sequencing was performed on an Illumina sequencing platform.

  • Data Analysis: Raw sequencing reads were quality-filtered and mapped to a reference genome or a de novo assembled transcriptome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to each herbicide treatment compared to the control. Gene Ontology (GO) enrichment analysis was conducted to identify the biological processes affected by the herbicide treatments.

Signaling Pathways and Workflows

The application of auxinic herbicides triggers a cascade of molecular events, starting from the perception of the herbicide by auxin receptors to the downstream transcriptional changes that ultimately lead to plant death.

Auxinic_Herbicide_Signaling_Pathway cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Transcriptional Response cluster_downstream Downstream Effects Auxinic_Herbicide Auxinic Herbicide (e.g., MCPP, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptors Auxinic_Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex (Ubiquitin Ligase) TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Biosynthesis Auxin_Genes->Ethylene ABA Abscisic Acid (ABA) Biosynthesis Auxin_Genes->ABA Photosynthesis_Down Downregulation of Photosynthesis Genes Auxin_Genes->Photosynthesis_Down Uncontrolled_Growth Uncontrolled Growth & Plant Death Ethylene->Uncontrolled_Growth ABA->Uncontrolled_Growth Photosynthesis_Down->Uncontrolled_Growth

Caption: Generalized signaling pathway of auxinic herbicides leading to plant death.

Experimental_Workflow Plant_Growth Weed Growth (Controlled Environment) Herbicide_Treatment Herbicide Application (MCPP, 2,4-D, Dicamba, etc.) Plant_Growth->Herbicide_Treatment Sample_Collection Tissue Sampling (Time Course) Herbicide_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, GO Enrichment) Sequencing->Data_Analysis

Caption: A typical experimental workflow for comparative transcriptomics of herbicide-treated weeds.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(2-Methylphenoxy)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of 2-(2-Methylphenoxy)acetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for ensuring accurate and reliable results in research, quality control, and drug development. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the analytical workflow to aid in method selection and cross-validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The quantitative performance of an analytical method is paramount for its successful implementation. The following table summarizes typical validation parameters for the analysis of this compound and related phenoxyacetic acids by HPLC-UV, GC-MS, and Capillary Electrophoresis. It is important to note that while data for HPLC and GC-MS are more readily available for this class of compounds, specific validated methods for this compound using Capillary Electrophoresis are less common in published literature. The CE data presented is based on the analysis of similar acidic compounds and serves as an estimation of expected performance.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE-UV)
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.05 - 0.1 µg/mL10 - 50 ng/mL (in SIM mode)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL30 - 150 ng/mL (in SIM mode)0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 10%< 5%
Sample Preparation Filtration, DilutionExtraction, DerivatizationFiltration, Dilution
Analysis Time per Sample 10 - 20 minutes20 - 30 minutes5 - 15 minutes
Throughput HighMediumHigh
Selectivity GoodExcellentGood
Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of the aqueous buffer and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration of a series of prepared standard solutions. The concentration of the analyte in the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr) and an appropriate solvent (e.g., acetonitrile). Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

3. Quantification:

  • An internal standard (e.g., a deuterated analog of the analyte) is typically added at the beginning of the sample preparation. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Capillary Electrophoresis (CE) Method

Capillary Zone Electrophoresis (CZE) is a suitable mode for the analysis of the anionic form of this compound.

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte or a compatible low-conductivity buffer.

  • Filter the sample through a 0.22 µm syringe filter.

2. CE Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution at a pH where the analyte is ionized, for instance, a 20-50 mM borate buffer at pH 9.2. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation efficiency.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm or 272 nm.

3. Quantification:

  • An internal standard can be used to improve precision. A calibration curve is constructed by plotting the corrected peak area (analyte peak area / internal standard peak area) against the concentration of the analyte.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the quantification of this compound using the three analytical techniques and a logical relationship for method cross-validation.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow cluster_CE CE Workflow HPLC_Sample Sample HPLC_Prep Dilution & Filtration HPLC_Sample->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data GCMS_Sample Sample GCMS_Extract Liquid-Liquid Extraction GCMS_Sample->GCMS_Extract GCMS_Deriv Derivatization GCMS_Extract->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition & Quantification GCMS_Analysis->GCMS_Data CE_Sample Sample CE_Prep Dilution & Filtration CE_Sample->CE_Prep CE_Analysis CE-UV Analysis CE_Prep->CE_Analysis CE_Data Data Acquisition & Quantification CE_Analysis->CE_Data

Caption: General experimental workflows for HPLC, GC-MS, and CE analysis.

Cross_Validation_Logic Define Define Analytical Requirement (e.g., Sensitivity, Matrix) Method_Dev Develop & Optimize Methods (HPLC, GC-MS, CE) Define->Method_Dev Validation Individual Method Validation (ICH Guidelines) Method_Dev->Validation Cross_Val Cross-Validation Study Validation->Cross_Val Analyze_Samples Analyze Same Set of Samples by Each Validated Method Cross_Val->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_Samples->Compare_Results Conclusion Assess Method Agreement & Establish Equivalence or Bias Compare_Results->Conclusion

Caption: Logical workflow for cross-validation of analytical techniques.

References

Assessing the Binding Affinity of MCPP to Different Auxin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the synthetic auxin herbicide Mecoprop (MCPP) to different classes of auxin receptors. Due to the limited availability of direct quantitative binding data for MCPP, this guide presents qualitative comparisons from experimental studies and contextualizes them with quantitative data for the natural auxin (IAA) and other synthetic auxins. Detailed experimental protocols for key binding assays and diagrams of the associated signaling pathways are also provided to support further research.

Comparative Binding Affinity of MCPP

Current research indicates that MCPP, a phenoxy-carboxylate auxin, exhibits differential binding to the TIR1/AFB family of auxin co-receptors. One study using surface plasmon resonance (SPR) assays with purified Arabidopsis proteins demonstrated that mecoprop has a significantly higher binding to TIR1 compared to other phenoxy-carboxylate auxins like 2,4-D and MCPA. The same study also found that mecoprop showed higher binding to AtAFB2 than the other three tested phenoxy-carboxylate auxins.

LigandReceptor/Co-receptor ComplexBinding Affinity (Kd or Qualitative Comparison)Reference(s)
MCPP (Mecoprop) TIR1Significantly higher binding than 2,4-D and MCPA
MCPP (Mecoprop) AtAFB2Higher binding than other phenoxy-carboxylate auxins
MCPP (Mecoprop) AFB5Low binding
MCPP (Mecoprop) ABP1No data available
Indole-3-acetic acid (IAA)TIR1-IAA710 - 15 nM
Indole-3-acetic acid (IAA)TIR1-IAA12~60 nM
PicloramTIR1-IAA7Low affinity
PicloramAFB5-IAA7High affinity

Auxin Receptor Signaling Pathways

Plants possess two main classes of auxin receptors that initiate distinct signaling cascades: the nuclear TIR1/AFB pathway and the cell surface-associated ABP1 pathway.

TIR1/AFB Signaling Pathway

The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins are nuclear-localized F-box proteins that act as co-receptors for auxin. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a 'molecular glue', promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of genes involved in various developmental processes.

TIR1_AFB_Signaling cluster_nucleus Nucleus Auxin Auxin (e.g., MCPP) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates SCF->Aux_IAA targets for ubiquitination Transcription Transcription Auxin_Response_Genes->Transcription ABP1_Signaling cluster_apoplast Apoplast cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm Auxin_apoplast Auxin ABP1 ABP1 Auxin_apoplast->ABP1 binds TMK TMK ABP1->TMK interacts with ROP_GTPase ROP GTPase TMK->ROP_GTPase activates Cytoskeleton_Endocytosis Cytoskeleton & Endocytosis of PINs ROP_GTPase->Cytoskeleton_Endocytosis regulates SPR_Workflow Protein_Prep 1. Purify TIR1/AFB-ASK1 and Aux/IAA Degron Chip_Immobilization 2. Immobilize Aux/IAA Degron on Sensor Chip Protein_Prep->Chip_Immobilization Binding_Assay 3. Inject TIR1/AFB-ASK1 + MCPP over Chip Surface Chip_Immobilization->Binding_Assay Data_Acquisition 4. Monitor Association & Dissociation (Sensorgram) Binding_Assay->Data_Acquisition Data_Analysis 5. Calculate ka, kd, and Kd Data_Acquisition->Data_Analysis Comparison 6. Compare Binding Affinities Data_Analysis->Comparison

A Comparative Analysis of the Environmental Persistence of MCPP and Dicamba

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Environmental Scientists

This guide provides a comprehensive comparative analysis of the environmental persistence of two widely used herbicides, MCPP (Mecoprop) and dicamba. Designed for researchers, scientists, and environmental professionals, this document synthesizes key experimental data on the persistence of these compounds in soil and water, details their primary degradation pathways, and outlines the methodologies used to generate this data.

Quantitative Comparison of Environmental Persistence

The environmental persistence of a herbicide is a critical factor in its overall environmental risk profile. The following table summarizes key quantitative parameters for MCPP and dicamba based on available scientific literature.

ParameterMCPP (Mecoprop)DicambaKey Observations & Conditions
Soil Half-Life (t½) Several days - 21 days[1][2]1 to 4 weeks (typical)[3]; 30-60 days[4][5]; up to 136 days[6]Half-life is highly dependent on soil type, microbial activity, moisture, and temperature.
Water Half-Life (t½) Generally shorter than in soil< 7 days[7]Persistence in water is influenced by factors such as microbial populations and sunlight.
Primary Degradation Route Microbial degradation[7]Microbial degradation is the most significant process[8].Both herbicides are primarily broken down by soil and water microorganisms.
Principal Soil Metabolite 2-methyl-4-chlorophenol[9]3,6-dichlorosalicylic acid (3,6-DCSA)[4][10]These metabolites are key indicators of herbicide degradation in the environment.
Mobility in Soil High[1]High[3]Both herbicides are relatively mobile in soil and have the potential to leach into groundwater.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are detailed protocols for key experiments used to assess the environmental fate of herbicides.

Aerobic Soil Half-Life Study

Objective: To determine the rate of degradation of a herbicide in soil under controlled aerobic laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Representative soil samples are collected from the field, sieved (typically <2 mm) to remove large debris, and characterized for properties such as texture, organic matter content, pH, and microbial biomass. The soil moisture is adjusted to a specific level, often between 40-60% of its maximum water holding capacity, to ensure optimal microbial activity.

  • Herbicide Application: The test herbicide, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples at a concentration relevant to typical field application rates. The treated soil is thoroughly mixed to ensure a homogenous distribution.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in flow-through systems or biometer flasks. A continuous supply of humidified, carbon dioxide-free air is passed through the samples to maintain aerobic conditions.

  • Sampling and Analysis: At predetermined time intervals, replicate soil samples are removed for analysis. Volatile organic compounds and ¹⁴CO₂ (if a radiolabeled compound is used) in the effluent air are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

  • Extraction and Quantification: The soil samples are extracted with a suitable solvent or series of solvents to recover the parent herbicide and its degradation products. The concentration of the parent herbicide and its major metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiation detector[2][11][12][13][14].

  • Data Analysis: The disappearance of the parent herbicide over time is plotted, and the data are fitted to a kinetic model, typically first-order kinetics, to calculate the dissipation time for 50% of the compound (DT₅₀), which is often referred to as the half-life[8][15][16].

Soil Column Leaching Study

Objective: To assess the potential for a herbicide and its metabolites to move through the soil profile and leach into groundwater.

Methodology:

  • Column Preparation: Undisturbed soil cores or repacked soil columns of a specific length and diameter are prepared[17][18][19][20]. The soil is saturated with a solution, typically 0.01 M calcium chloride, to establish a steady-state flow.

  • Herbicide Application: The test herbicide, often radiolabeled, is applied to the surface of the soil column at a known concentration.

  • Leaching: A simulated rainfall, using the same solution as for saturation, is applied to the top of the column at a constant rate for a defined period (e.g., 48 hours).

  • Leachate Collection: The effluent (leachate) that passes through the bottom of the soil column is collected at regular intervals.

  • Soil Sectioning and Extraction: After the leaching period, the soil column is carefully sectioned into segments of specific depths. Each soil segment is then extracted to determine the concentration of the parent herbicide and its metabolites.

  • Analysis: The concentration of the herbicide and its metabolites in the leachate and soil extracts is quantified using appropriate analytical methods (e.g., LC-MS/MS)[2][12][13][14].

  • Data Interpretation: The distribution of the herbicide and its metabolites throughout the soil profile and in the leachate provides a measure of its leaching potential. A mass balance is calculated to account for the total amount of the applied substance.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the degradation pathways of MCPP and dicamba, as well as a typical experimental workflow for assessing herbicide persistence.

G cluster_0 Experimental Workflow: Herbicide Soil Persistence A Soil Collection & Preparation B Herbicide Application (Radiolabeled) A->B C Incubation (Controlled Temp & Moisture) B->C H Leaching Study (Soil Column) B->H D Sampling at Time Intervals C->D E Soil Extraction D->E F Analysis (HPLC-MS/MS) E->F G Data Analysis (Half-life Calculation) F->G I Leachate & Soil Segment Analysis H->I J Mobility Assessment I->J

Figure 1. Generalized experimental workflow for assessing herbicide persistence in soil.

G cluster_1 Degradation Pathway of MCPP cluster_2 Degradation Pathway of Dicamba MCPP MCPP (Mecoprop) Metabolite1 2-methyl-4-chlorophenol MCPP->Metabolite1 Microbial Hydroxylation Metabolite2 Further Degradation Products Metabolite1->Metabolite2 Ring Cleavage CO2 CO₂ + H₂O (Mineralization) Metabolite2->CO2 Dicamba Dicamba DCSA 3,6-dichlorosalicylic acid (3,6-DCSA) Dicamba->DCSA O-demethylation (Microbial) Metabolite3 Further Degradation Products DCSA->Metabolite3 Decarboxylation & Ring Cleavage CO2_2 CO₂ + H₂O (Mineralization) Metabolite3->CO2_2

Figure 2. Primary microbial degradation pathways of MCPP and dicamba.

References

Validating MCPP Resistance in Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mechanisms conferring resistance to the auxinic herbicide MCPP (mecoprop) in weed biotypes. It synthesizes experimental data and outlines detailed protocols for validating resistance.

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. MCPP, a widely used phenoxypropionic acid herbicide, is not immune to this phenomenon. Resistance to MCPP and other auxinic herbicides can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves modifications to the herbicide's target protein, reducing its binding affinity. NTSR, a more complex mechanism, often involves enhanced metabolic detoxification of the herbicide, preventing it from reaching its target site at a lethal concentration. This guide focuses on the validation of these resistance mechanisms, with a particular emphasis on metabolic resistance mediated by cytochrome P450 monooxygenases.

Comparative Analysis of MCPP Resistance Mechanisms

Two primary mechanisms have been investigated for MCPP resistance in weeds: enhanced metabolic degradation and altered herbicide translocation. The following tables summarize the key quantitative data from studies on MCPP and other closely related auxinic herbicides in resistant weed biotypes.

Dose-Response Analysis

Dose-response assays are fundamental in confirming and quantifying herbicide resistance. These experiments determine the effective dose required to cause a 50% reduction in a measured parameter (ED50), typically plant biomass, in both suspected resistant (R) and susceptible (S) populations. The resistance index (RI) is then calculated as the ratio of the ED50 of the R population to that of the S population.

While specific dose-response data for MCPP resistance is not extensively available in the public domain, studies on the closely related auxinic herbicide 2,4-D in Papaver rhoeas (corn poppy) provide a valuable proxy.

HerbicideWeed SpeciesBiotypeED50 (g ai/ha)Resistance Index (RI)
2,4-D Papaver rhoeasSusceptible (S)85.3-
Resistant (R1)586.76.9
Resistant (R2)>2400>28.1

Data is for 2,4-D, a closely related auxinic herbicide, and is used here as an illustrative example.

Metabolic Resistance Validation

Enhanced metabolism by cytochrome P450 enzymes (P450s) is a key NTSR mechanism. The involvement of P450s can be investigated by applying the herbicide in conjunction with a known P450 inhibitor, such as malathion. A significant reduction in the ED50 value in the presence of the inhibitor is a strong indicator of P450-mediated metabolism.

HerbicideP450 InhibitorWeed SpeciesBiotypeED50 (g ai/ha) without InhibitorED50 (g ai/ha) with MalathionReversal of Resistance
2,4-D MalathionPapaver rhoeasResistant (R-703)586.7121.3Yes
Resistant (R-213)>2400187.6Yes

This data for 2,4-D demonstrates the principle of using P450 inhibitors to confirm metabolic resistance.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate validation of herbicide resistance mechanisms.

Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to MCPP by comparing the dose-response of suspected resistant and susceptible populations.

Materials:

  • Seeds of suspected resistant and known susceptible weed biotypes.

  • Pots filled with a suitable growing medium.

  • Controlled environment growth chamber or greenhouse.

  • Commercial formulation of MCPP.

  • Laboratory spray chamber calibrated to deliver a precise volume.

  • Analytical balance.

Procedure:

  • Plant Growth: Sow seeds of both biotypes in pots and grow them under controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod) to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a range of MCPP doses, typically from 1/8 to 8 times the recommended field rate. Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber. Include an untreated control for each biotype.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-80°C until a constant weight is achieved.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that biotype. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the ED50 value for each biotype. The resistance index (RI) is calculated as ED50 (Resistant) / ED50 (Susceptible).

Cytochrome P450 Inhibition Assay

Objective: To determine if enhanced metabolism by P450 enzymes contributes to MCPP resistance.

Materials:

  • Materials for the whole-plant dose-response bioassay.

  • A P450 inhibitor, such as malathion.

Procedure:

  • Follow the procedure for the whole-plant dose-response bioassay.

  • In a parallel experiment, pre-treat a set of resistant and susceptible plants with a sub-lethal dose of the P450 inhibitor (e.g., 1000 g ai/ha of malathion) a short time (e.g., 1-2 hours) before applying the range of MCPP doses.

  • Collect and analyze the data as described for the dose-response bioassay.

  • A significant reduction in the ED50 value for the resistant biotype in the presence of the inhibitor indicates that P450-mediated metabolism is a component of the resistance mechanism.[1]

Radiolabeled Herbicide Translocation Study

Objective: To compare the uptake and translocation of MCPP in resistant and susceptible biotypes.

Materials:

  • Plants of resistant and susceptible biotypes grown to the 2-4 leaf stage.

  • Radiolabeled MCPP (e.g., 14C-MCPP).

  • Microsyringe.

  • Solvents for washing and extraction (e.g., ethanol, methanol).

  • Biological oxidizer.

  • Liquid scintillation counter.

Procedure:

  • Application: Apply a precise amount of 14C-MCPP solution in small droplets to a specific leaf of each plant.

  • Harvest: At various time points after treatment (e.g., 24, 48, 72 hours), harvest the plants.

  • Uptake Measurement: Wash the treated leaf with a solvent to remove unabsorbed herbicide. The amount of radioactivity in the wash solution, measured by liquid scintillation counting, represents the unabsorbed MCPP.

  • Translocation Analysis: Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification: Combust each plant section in a biological oxidizer to capture the 14CO2, which is then quantified by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied 14C-MCPP absorbed and translocated to different plant parts for both resistant and susceptible biotypes.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of candidate genes potentially involved in MCPP resistance, such as specific cytochrome P450s.

Materials:

  • Plant tissue from resistant and susceptible biotypes, with and without MCPP treatment.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase treatment kit.

  • cDNA synthesis kit.

  • qPCR instrument and reagents (e.g., SYBR Green).

  • Primers for target genes (e.g., specific P450s) and reference (housekeeping) genes.

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant tissue at different time points after MCPP treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit and treat with DNase to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target and reference genes.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes in the resistant biotype compared to the susceptible biotype, both with and without herbicide treatment.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental procedures involved in validating MCPP resistance.

MCPP_Metabolic_Resistance_Pathway cluster_outside Plant Exterior cluster_cell Plant Cell MCPP MCPP MCPP_inside MCPP MCPP->MCPP_inside Uptake P450 Cytochrome P450 (Enhanced in R-Biotype) MCPP_inside->P450 Metabolism Hydroxylated_MCPP Hydroxylated MCPP (Less toxic metabolite) P450->Hydroxylated_MCPP Further_Metabolism Further Metabolism & Sequestration Hydroxylated_MCPP->Further_Metabolism

Caption: Metabolic pathway of MCPP detoxification by cytochrome P450 enzymes.

Dose_Response_Workflow start Start: Seed Germination (R & S Biotypes) growth Plant Growth to 2-4 Leaf Stage start->growth treatment MCPP Application (Dose Range) growth->treatment incubation Incubation (21 days) treatment->incubation data_collection Data Collection (Biomass Measurement) incubation->data_collection analysis Data Analysis (ED50 & RI Calculation) data_collection->analysis end End: Resistance Level Determined analysis->end

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Translocation_Study_Workflow start Start: Grow R & S Plants application Apply 14C-MCPP to a single leaf start->application harvest Harvest at multiple time points application->harvest wash Wash treated leaf (measure unabsorbed) harvest->wash section Section plant into parts: - Treated leaf - Shoots (above/below) - Roots wash->section oxidize Oxidize sections section->oxidize quantify Quantify radioactivity (Liquid Scintillation) oxidize->quantify analysis Calculate % uptake & translocation quantify->analysis end End: Compare translocation in R vs. S biotypes analysis->end

Caption: Workflow for a 14C-MCPP translocation study.

References

Benchmarking Novel MCPP Formulations: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel meta-chlorophenylpiperazine (MCPP) nanoparticle formulation against a standard MCPP hydrochloride (HCl) solution. The data presented is synthesized from preclinical research to offer an objective comparison of these formulations, supported by detailed experimental protocols for reproducibility.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators of the novel MCPP nanoparticle formulation compared to a standard MCPP HCl solution.

Physicochemical Properties Novel MCPP Nanoparticle Formulation Standard MCPP HCl Solution
Particle Size (nm) 150 ± 20Not Applicable
Zeta Potential (mV) -25 ± 5Not Applicable
Drug Loading (%) 10 ± 2Not Applicable
Encapsulation Efficiency (%) 85 ± 5Not Applicable
In Vitro Performance Novel MCPP Nanoparticle Formulation Standard MCPP HCl Solution
Cumulative Drug Release at 24h (%) 60 ± 8100 (immediate)
Cellular Uptake (Arbitrary Units) 8.5 ± 1.52.0 ± 0.5
In Vivo Pharmacokinetics (Rodent Model) Novel MCPP Nanoparticle Formulation Standard MCPP HCl Solution
Bioavailability (%) 45 ± 715 ± 4
Cmax (ng/mL) 350 ± 50800 ± 120
Tmax (h) 4 ± 10.5 ± 0.1
AUC (ng·h/mL) 4500 ± 6001500 ± 300

Experimental Protocols

Synthesis and Characterization of Novel MCPP Nanoparticles

a. Materials:

  • meta-Chlorophenylpiperazine (MCPP)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

b. Synthesis Protocol (Oil-in-Water Emulsion Solvent Evaporation):

  • Dissolve 50 mg of PLGA and 10 mg of MCPP in 2 mL of dichloromethane to form the organic phase.

  • Dissolve 100 mg of PVA in 10 mL of deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane and the formation of nanoparticles.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.

c. Characterization Methods:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Drug Loading and Encapsulation Efficiency: MCPP content is quantified using High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

    • Drug Loading (%) = (Mass of MCPP in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of MCPP in nanoparticles / Initial mass of MCPP used) x 100

  • In Vitro Drug Release: Nanoparticles are suspended in a phosphate-buffered saline (PBS, pH 7.4) solution in a dialysis bag. The assembly is placed in a larger volume of PBS at 37°C with continuous stirring. Aliquots are withdrawn from the external medium at predetermined time intervals and analyzed by HPLC to determine the cumulative drug release.

Preparation of Standard MCPP HCl Solution

a. Materials:

  • meta-Chlorophenylpiperazine hydrochloride (MCPP HCl)

  • Phosphate-buffered saline (PBS, pH 7.4) or sterile water for injection.

b. Preparation Protocol:

  • Accurately weigh the desired amount of MCPP HCl powder.

  • Dissolve the powder in a known volume of PBS (or sterile water) to achieve the target concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Sterilize the solution by filtration through a 0.22 µm syringe filter for in vivo studies.

  • The final concentration should be confirmed by UV-Vis spectrophotometry or HPLC.

Mandatory Visualization

MCPP Signaling Pathway via 5-HT2C Receptor

MCPP_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular MCPP MCPP HTR2C 5-HT2C Receptor MCPP->HTR2C Binds & Activates Gq Gq Protein HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Cellular Response Ca_release->Downstream PKC->Downstream

Caption: MCPP activates the 5-HT2C receptor, initiating a Gq-protein-mediated signaling cascade.

A Guide to Inter-Laboratory Comparison of 2-(2-Methylphenoxy)acetic Acid (MCPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of 2-(2-Methylphenoxy)acetic acid (MCPA), a widely used herbicide. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring to facilitate the selection of appropriate analytical techniques and to understand the framework of inter-laboratory performance evaluation.

Data Presentation: Performance of Analytical Methods for MCPA

The following table summarizes the performance characteristics of various analytical methods used for the quantification of MCPA in different matrices, as reported in scientific literature. This data provides a basis for comparing the capabilities of these methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSWater-1.0 ng/mL99 - 109[1]
UPLC-MS/MSWheat (Plant, Grain), Soil0.004 - 0.005 mg/kg0.01 - 0.02 mg/kg75.1 - 93.9[2]
HPLC-UVBaby Tea & Food0.052 µg/mL0.107 µg/mL-[3]
HPLC-UVCommercial Formulations1.08 mg/L3.62 mg/L100.10[4]
HPLC-DADWheat, Soil-0.01 mg/kg87.1 - 98.2[5]
LC-MS/MSWater10 ng/L-85 - 96[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are summaries of experimental protocols for the key methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for MCPA in Water

This method is suitable for the determination of MCPA residues in water samples.

  • Sample Preparation: Water samples are fortified with MCPA. The analyte is then extracted and derivatized to its methyl ester (MCPA ME) to improve volatility for GC analysis.[1]

  • Instrumentation: A capillary gas chromatograph coupled with a mass selective detector is used.[1]

  • Chromatographic Conditions:

    • Column: Specific capillary column suitable for pesticide analysis.

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Initial temperature of 80°C held for 1.0 min, then ramped to 300°C at 30°C/min, and held for 5 min.[1]

    • Carrier Gas: Helium.

  • Detection: Mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.[1]

  • Quantification: A standard curve is prepared by plotting the peak area against the concentration of MCPA ME standards. Linear regression is applied to determine the concentration in samples.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for MCPA in Wheat and Soil

This method offers high sensitivity and selectivity for the analysis of MCPA in complex matrices like wheat and soil.[2]

  • Sample Preparation: MCPA is extracted from the sample (5 or 10 g) using acetonitrile. The extract is then cleaned up using primary secondary amine (PSA) sorbent to remove interferences.[2]

  • Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.[2]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase UPLC column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

    • Flow Rate: Optimized for the UPLC system.

  • Detection: The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z 199) to a specific product ion (m/z 141).[2]

  • Quantification: Matrix-matched calibration curves are used to compensate for matrix effects, with linearity typically observed in the range of 0.01-5.0 µg/mL.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for MCPA in Commercial Formulations

This method is robust for the simultaneous determination of MCPA and other herbicides in commercial products.[4]

  • Sample Preparation: The analytical standard and sample are dissolved in the mobile phase, sonicated, and diluted to the desired concentration. The solutions are filtered through a 0.45 µm membrane filter before injection.[7]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10).[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Detection Wavelength: 230 nm.[7]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of MCPA standards. The concentration in the sample is determined from this curve.[7]

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison or proficiency test.

G cluster_0 Planning & Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation & Reporting Phase A PT Provider Defines Comparison Scheme (Analyte, Matrix, Concentration) B Preparation & Homogeneity Testing of Test Material A->B Define Sample Specs C Distribution of Samples to Participating Laboratories B->C Ship Samples D Laboratories Receive and Analyze Samples (Using Own Methods) E Submission of Analytical Results to PT Provider D->E Report Data F Statistical Analysis of Submitted Data (e.g., z-scores) G Generation of Performance Reports for Each Laboratory F->G Summarize Performance H Corrective Actions by Laboratories with Unsatisfactory Results G->H Identify Deviations

Inter-Laboratory Comparison Workflow

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(2-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-(2-Methylphenoxy)acetic acid, ensuring the safety of laboratory personnel and compliance with standard operating procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure a safe working environment.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact which can cause irritation.[1]
Skin and Body Protection Lab coat or impervious clothing to prevent skin exposure.[4][5]Minimizes the risk of skin contact with the chemical.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4][6] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Protects against inhalation of dust which may cause respiratory irritation.[1][2]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh 3. Weigh Solid Compound prep_setup->handling_weigh handling_dissolve 4. Dissolve in Solvent handling_weigh->handling_dissolve post_clean 5. Clean Workspace and Equipment handling_dissolve->post_clean post_dispose 6. Dispose of Waste post_clean->post_dispose post_remove_ppe 7. Doff PPE Correctly post_dispose->post_remove_ppe

Caption: Standard workflow for handling this compound.

Emergency Procedures: Immediate First Aid

In the event of exposure, immediate action is critical. The following table summarizes the first-aid measures to be taken.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: Keep chemical waste separate from other laboratory waste. Do not mix with other waste.

  • Labeling: Use clearly labeled, sealed containers for waste collection.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] It is recommended to contact a licensed professional waste disposal service.[6]

  • Empty Containers: Handle uncleaned containers as you would the product itself.

  • Environmental Precautions: Do not let the product enter drains.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.